molecular formula C10H6ClNO2 B133622 7-Chloroquinoline-8-carboxylic acid CAS No. 87293-44-5

7-Chloroquinoline-8-carboxylic acid

Cat. No.: B133622
CAS No.: 87293-44-5
M. Wt: 207.61 g/mol
InChI Key: XLHOYRWQJYJQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinoline-8-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHOYRWQJYJQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597511
Record name 7-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87293-44-5
Record name 7-Chloro-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87293-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the primary synthesis pathways for 7-chloroquinoline-8-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a building block in organic synthesis. Its structure, featuring a quinoline core with chloro and carboxylic acid functionalities, makes it a versatile precursor for a range of biologically active molecules. This guide will focus on the most direct and published methods for its synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Primary Synthesis Pathway: Oxidation of 7-Chloro-8-methylquinoline

The most direct and industrially relevant method for the preparation of this compound is the oxidation of 7-chloro-8-methylquinoline. This process typically utilizes oxygen as the oxidant in the presence of a catalyst system.

Reaction Scheme

The overall reaction involves the conversion of the methyl group at the 8-position of the quinoline ring into a carboxylic acid group.

G cluster_main Oxidation of 7-Chloro-8-methylquinoline 7-Chloro-8-methylquinoline 7-Chloro-8-methylquinoline C10H8ClN 7-Chloroquinoline-8-carboxylic_acid This compound C10H6ClNO2 7-Chloro-8-methylquinoline->7-Chloroquinoline-8-carboxylic_acid Oxidation Oxygen O2 Oxygen->7-Chloroquinoline-8-carboxylic_acid Catalyst N-hydroxyphthalimide Azobisisobutyronitrile Catalyst->7-Chloroquinoline-8-carboxylic_acid Solvent Acetonitrile Solvent->7-Chloroquinoline-8-carboxylic_acid

Caption: Oxidation of 7-chloro-8-methylquinoline to this compound.

Experimental Protocol

The following protocol is based on the method described in patent literature[1][2].

Materials:

  • 7-chloro-8-methylquinoline

  • Acetonitrile (solvent)

  • N-hydroxyphthalimide (catalyst)

  • Azobisisobutyronitrile (initiator)

  • Oxygen (oxidant)

  • Nitrogen (for inerting)

  • Hastelloy autoclave

Procedure:

  • Charging the Reactor: In a 100 ml Hastelloy autoclave, add 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalent) of azobisisobutyronitrile.[1]

  • Inerting and Pressurizing: Close the autoclave and purge the system with nitrogen twice, followed by purging with oxygen three times. Pressurize the reactor with oxygen to 4 MPa.[1]

  • Reaction: Heat the reaction mixture to 90°C and maintain the reaction for 9 hours. During the reaction, ensure that the oxygen pressure in the reactor does not fall below 4 MPa.[1]

  • Work-up: After the reaction is complete, cool the reactor down and depressurize it.

  • Isolation: Perform a solid-liquid separation (e.g., filtration) on the resulting mixture to isolate the solid product. The filtrate, which contains the reaction solvent and catalyst, can potentially be recycled.[2]

  • Purification: Dry the isolated solid to obtain 7-chloro-8-quinoline carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data from a representative experiment.

ParameterValueReference
Starting Material7-chloro-8-methylquinoline (10 g)[1]
SolventAcetonitrile (40 ml)[1]
CatalystN-hydroxyphthalimide (0.38 g)[1]
InitiatorAzobisisobutyronitrile (0.18 g)[1]
Oxygen Pressure4 MPa[1]
Temperature90°C[1]
Reaction Time9 hours[1]
Product Yield62.6%[2]
Product Purity95.9% (by weight)[2]

Alternative Synthesis Pathway: Gould-Jacobs Cyclization

While the oxidation of 7-chloro-8-methylquinoline is a direct approach, the Gould-Jacobs reaction represents a more classical method for constructing the quinoline ring system. This pathway would involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization, hydrolysis, and decarboxylation. A plausible, though not explicitly detailed for this specific isomer in the search results, pathway would start from 2-amino-3-chlorobenzoic acid.

Conceptual Workflow

G cluster_gould_jacobs Conceptual Gould-Jacobs Pathway Start 2-Amino-3-chlorotoluene Condensation Condensation with ethoxymethylenemalonic ester Start->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate Hydrolysis Saponification Intermediate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Final_Product 7-Chloro-4-hydroxyquinoline Decarboxylation->Final_Product Further_Steps Further functionalization to introduce 8-carboxy group Final_Product->Further_Steps

Caption: Conceptual workflow for a Gould-Jacobs based synthesis of a 7-chloroquinoline scaffold.

This classical approach is generally multi-step and may result in lower overall yields compared to the direct oxidation method. The provided search results describe this methodology for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid from 3-chloroaniline, which serves as a useful reference for the general steps involved.[3]

Modern Synthetic Approaches: Directed Metalation

Modern synthetic organic chemistry offers alternative strategies for the functionalization of quinoline rings. One such approach is directed ortho-metalation.

Conceptual Pathway

This method would involve the use of a directing group on the quinoline ring to facilitate metalation (e.g., with a strong base like an organolithium or a magnesium amide reagent) at the C8 position, followed by quenching with an electrophile like carbon dioxide to introduce the carboxylic acid group.

G cluster_metalation Directed Metalation Pathway Start 7-Chloroquinoline Metalation Directed Metalation (e.g., TMPMgCl·LiCl) Start->Metalation Intermediate 8-Magnesiated-7-chloroquinoline Metalation->Intermediate Quenching Quenching with CO2 Intermediate->Quenching Final_Product This compound Quenching->Final_Product

Caption: Conceptual pathway for the synthesis via directed metalation.

Research on the magnesiation of 7-chloroquinolines has shown that functionalization at the C8 position is feasible using reagents like TMPMgCl·LiCl. While the direct carboxylation was not explicitly detailed for this substrate in the provided results, it represents a viable and modern approach to consider for this transformation.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct oxidation of 7-chloro-8-methylquinoline. This method offers a high-yielding and relatively straightforward route to the target compound. While classical methods like the Gould-Jacobs cyclization and modern techniques such as directed metalation present alternative strategies, the oxidation pathway is currently the most well-documented and practical approach for the preparation of this valuable synthetic intermediate. Further research into continuous flow processes for the metalation and carboxylation of 7-chloroquinoline could offer a scalable and efficient alternative in the future.

References

The Gould-Jacobs Cyclization: A Comprehensive Technical Guide to the Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline scaffolds. This technical guide offers an in-depth exploration of the Gould-Jacobs cyclization specifically tailored for the preparation of 7-chloroquinoline derivatives, a class of compounds with significant applications in medicinal chemistry, most notably as precursors to antimalarial drugs like chloroquine. This document provides detailed experimental protocols for both conventional and microwave-assisted synthesis, a comparative analysis of reaction conditions and yields, and a thorough examination of the reaction mechanism. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] The Gould-Jacobs reaction, first reported in 1939, offers a powerful strategy for the construction of the 4-hydroxyquinoline core, which can be further functionalized.[2] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone.[3]

This guide focuses on the application of the Gould-Jacobs reaction for the synthesis of 7-chloroquinoline derivatives, which are critical intermediates in the production of several pharmaceuticals.[3] The presence of the chlorine atom at the 7-position is a key structural feature for the biological activity of many quinoline-based drugs. We will explore both traditional thermal cyclization methods and modern microwave-assisted protocols that offer significant advantages in terms of reaction time and efficiency.[1]

The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack by the amino group of the aniline (in this case, 3-chloroaniline) on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[1]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4]

  • Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[3]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[3]

Gould_Jacobs_Mechanism Reactants 3-Chloroaniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) CyclizedProduct Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (6-electron electrocyclization) SaponifiedProduct 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid CyclizedProduct->SaponifiedProduct Saponification (NaOH, H₂O) FinalProduct 7-Chloro-4-hydroxyquinoline SaponifiedProduct->FinalProduct Decarboxylation (Heat, -CO₂)

Figure 1: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 7-chloroquinoline derivatives via the Gould-Jacobs cyclization. Both conventional heating and microwave-assisted methods are described.

Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[4]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heating: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[5]

  • Heating: Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[4]

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4] Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[4]

Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

  • Reaction Setup: Suspend the dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[5]

  • Heating: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[5]

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[5]

  • Purification: Collect the solid by filtration, wash with cold water, and dry.[5]

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline

  • Reaction Setup: Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heating: Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[5]

  • Purification: The resulting crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[5]

Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[5]

Step 1 & 2: One-Pot Condensation and Cyclization

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5] The excess DEEM can serve as both a reagent and a solvent.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for examples).[5] Monitor the internal pressure, which can reach up to 24 bar.[4]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[5]

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[5]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product is typically of high purity (>95%).[4]

Subsequent saponification and decarboxylation steps can be carried out as described in the conventional protocol (Section 3.1, Steps 3 and 4).

Data Presentation: Comparative Analysis

The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions. The following table summarizes quantitative data from a microwave-assisted synthesis, highlighting the impact of temperature and reaction time on product yield.

Table 1: Microwave-Assisted Gould-Jacobs Cyclization of Aniline and DEEM [5]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501-1
23001-37
325020-Low
4300202428
53005-47

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization.[5] At 250 °C, even after 20 minutes, the product yield remains low.[5] Increasing the temperature to 300 °C significantly improves the yield.[5] However, prolonged reaction times at high temperatures can lead to degradation of the product.[5] An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 7-chloroquinoline derivatives using the Gould-Jacobs reaction.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Reactants Mix 3-Chloroaniline and DEEM Heating1 Heat at 100-130°C Reactants->Heating1 Workup1 Remove EtOH under vacuum Heating1->Workup1 Dissolve Dissolve intermediate in high-boiling solvent Workup1->Dissolve Heating2 Reflux at ~250°C (or Microwave Irradiation) Dissolve->Heating2 Precipitate Cool and precipitate product Heating2->Precipitate Filter1 Filter and wash Precipitate->Filter1 Hydrolyze Reflux with NaOH(aq) Filter1->Hydrolyze Acidify Acidify with HCl Hydrolyze->Acidify Filter2 Filter and wash Acidify->Filter2 Heat_Decarboxylate Heat above melting point Filter2->Heat_Decarboxylate Purify Recrystallize final product Heat_Decarboxylate->Purify

Figure 2: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core structure, which is a key pharmacophore in numerous pharmaceuticals.[5] Its applications are widespread and significant:

  • Antimalarial Agents: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and amodiaquine. The synthesis of 4,7-dichloroquinoline, a crucial precursor for these drugs, can be achieved using the Gould-Jacobs reaction.[5]

  • Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction provides a direct and efficient route to key intermediates for the synthesis of drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[5]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[5]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly enhanced reaction efficiency, leading to shorter reaction times and improved yields.[2] This technical guide has provided a comprehensive overview of the application of this reaction for the synthesis of 7-chloroquinoline derivatives, offering detailed protocols, comparative data, and mechanistic insights to aid researchers and drug development professionals in the practical application of this important synthetic transformation.

References

Physicochemical Properties of 7-Chloroquinoline-8-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Chloroquinoline-8-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a compilation of data from structurally related molecules to offer valuable insights. It also details standardized experimental protocols for determining key physicochemical parameters, essential for research and development in medicinal chemistry and materials science.

Core Physicochemical Data

Table 1: General and Computed Properties of this compound and Related Compounds

PropertyThis compound7-Chloroquinoline7-Chloroquinolin-8-amine5-Chloro-8-hydroxyquinoline-7-carboxylic acid3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac)
Molecular Formula C₁₀H₆ClNO₂C₉H₆ClN[1]C₉H₇ClN₂[2]C₁₀H₆ClNO₃[3]C₁₀H₅Cl₂NO₂[4]
Molecular Weight ( g/mol ) 207.61163.60[1]178.62[2]223.61[3]242.05[4]
CAS Number 87293-44-5[5]612-61-3[1]6338-98-3[2]205040-62-6[3]Not specified
Computed LogP Not Available2.9[1]2.1[2]2.5[3]Not Available
Hydrogen Bond Donors 10121
Hydrogen Bond Acceptors 31243
Rotatable Bond Count 10011
Topological Polar Surface Area (Ų) Not Available12.9[1]38.9[2]70.4[3]Not Available

Table 2: Experimental Physicochemical Properties of Related Quinolines

Property8-Hydroxyquinoline-7-carboxylic acid
Melting Point (°C) 208-209 (decomp)[6]
Boiling Point (°C) 384.7±32.0 (Predicted)[6]
Flash Point (°C) 186.5[6]
Vapor Pressure (mmHg at 25°C) 1.66E-05[6]
LogP 1.63860[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following section outlines standard experimental protocols.

Determination of Partition Coefficient (LogP)

The shake-flask method is the gold standard for experimentally determining the LogP value, which indicates the lipophilicity of a compound.[7]

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[8][9]

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases.[8]

  • Partitioning: Add the second phase to the solution containing the compound. The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9][10]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare mutually saturated n-octanol and aqueous buffer dissolve Dissolve compound in one phase prep_phases->dissolve partition Shake mixture to allow partitioning dissolve->partition separate Centrifuge to separate phases partition->separate quantify Quantify concentration in each phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Workflow for LogP Determination
Determination of Acid Dissociation Constant (pKa)

The pKa value, which describes the acidity of a compound, can be determined using UV-Vis spectrophotometry.[9]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers with a range of known pH values.[9]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). This stock solution is then diluted into each of the different pH buffers in a 96-well microtiter plate.[9]

  • UV-Vis Measurement: The UV-Vis absorbance spectrum of the compound in each buffer is measured using a spectrophotometer.

  • Data Analysis: The absorbance values at a specific wavelength, where the ionized and non-ionized forms of the compound have different absorbances, are plotted against the pH.

  • pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare aqueous buffers of varying pH dilute Dilute stock solution into each buffer prep_buffers->dilute prep_sample Prepare stock solution of compound prep_sample->dilute measure Measure UV-Vis absorbance spectrum for each sample dilute->measure plot Plot absorbance vs. pH measure->plot calculate Determine pKa from inflection point plot->calculate

Workflow for pKa Determination

Biological and Synthetic Context

7-Chloroquinoline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[12][13][14] The synthesis of these compounds often involves the reaction of a substituted aniline with a quinoline precursor.[15] For instance, the preparation of 7-chloro-8-quinoline carboxylic acid can be achieved through the oxidation of 7-chloro-8-methylquinoline.[16]

Many 7-chloroquinoline-based compounds exert their biological effects by acting as kinase inhibitors or by intercalating with DNA.[17][18] The development of novel derivatives often focuses on modifying substituents on the quinoline core to enhance potency and selectivity.

G cluster_synthesis Synthesis cluster_activity Biological Activity start_material 4,7-Dichloroquinoline intermediate Substituted 7-Chloroquinoline start_material->intermediate Reaction with Amine/Other Nucleophile final_product Biologically Active Derivative intermediate->final_product Further Functionalization target Biological Target (e.g., Kinase, DNA) final_product->target Binding/ Interaction effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) target->effect

General Synthetic and Activity Pathway

References

A Comprehensive Technical Guide to 7-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on 7-Chloroquinoline-8-carboxylic acid, a key chemical intermediate. This document outlines its identification, physicochemical properties, and detailed methodologies for its synthesis and characterization, designed for use in research and development settings.

Core Identification and Properties

This compound is a quinoline derivative notable for its role as a precursor in the synthesis of various compounds, including the herbicide Quinclorac.[1] Its unique structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 87293-44-5[1][2]
Molecular Formula C10H6ClNO2[1][3]
Molecular Weight 207.61 g/mol [1]
InChI InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)[3]
SMILES C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1[3]
Monoisotopic Mass 207.00871 Da[3]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analytical characterization of this compound.

Synthesis: Oxidation of 7-Chloro-8-methylquinoline

A common method for the preparation of this compound involves the direct oxidation of the corresponding 8-methylquinoline.[4][5]

Materials:

  • 7-Chloro-8-methylquinoline

  • Nitric acid or Nitric oxide

  • Sulphuric acid

  • Heavy metal catalyst (e.g., Vanadium pentoxide)

  • Oxygen

  • N-hydroxyphthalimide (as a catalyst alternative)

  • Azobisisobutyronitrile (as a catalyst alternative)

  • Appropriate organic solvent (e.g., as specified in the chosen literature method)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, dissolve 7-Chloro-8-methylquinoline in a suitable solvent.

  • Add the catalyst (e.g., N-hydroxyphthalimide and azobisisobutyronitrile) to the reaction mixture.[5]

  • With vigorous stirring, introduce the oxidizing agent. If using oxygen, bubble it through the reaction mixture.[5]

  • Maintain the reaction at a controlled temperature as described in the specific method. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the product is separated from the reaction mixture. This typically involves a solid-liquid separation to isolate the crude this compound.[5]

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of the protons in the molecule. Protons on the quinoline ring and the carboxylic acid proton will have characteristic chemical shifts.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will have a distinct downfield chemical shift (typically 160-180 ppm).[6]

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[7]

    • A strong C=O stretch from the carbonyl group, usually between 1760-1690 cm⁻¹.[7]

    • C-O stretching and O-H bending vibrations can also be observed.[7]

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ). An important M+2 peak will be present due to the chlorine isotope.[6]

  • Fragmentation: A common fragmentation pattern for carboxylic acid derivatives is the loss of the carboxylic acid group to form an acylium ion.[6]

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and comprehensive identification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_confirmation Confirmation Start Starting Material: 7-Chloro-8-methylquinoline Oxidation Oxidation Start->Oxidation Crude Crude Product: This compound Oxidation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Purified Product Recrystallization->Pure HPLC HPLC (Purity) Pure->HPLC NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Confirmed Structure and Purity Confirmed HPLC->Confirmed NMR->Confirmed IR->Confirmed MS->Confirmed

Caption: Workflow for the synthesis and characterization of this compound.

References

The Multifaceted Biological Activities of Substituted Quinoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of their core pharmacological properties, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Substituted quinoline carboxylic acids have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various substituted quinoline carboxylic acids has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Table 1 summarizes the IC50 values of representative compounds against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)>82.9% inhibition at 100 µM[1]
Quinoline-4-carboxylic acid2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidMCF-7 (Breast)Potent pro-apoptotic activity[1]
Quinoline-2-carboxylic acidAryl ester of quinoline-2-carboxylic acidPC3 (Prostate)26 µg/mL[2]
Quinoline-2-carboxylic acid2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2[2]
Quinoline-2-carboxylic acidQuinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant Cytotoxicity[2]
Quinoxaline-2-carboxylic acidLead compound 1MV4-11 (Leukemia)61.2 ± 3.9[3]
Pyridine-quinoline hybridCompound 6eHepG-2 (Liver)Potent[4]
Pyridine-quinoline hybridCompound 13aHepG-2 (Liver)Potent[4]
Pyridine-quinoline hybridCompound 14aHepG-2 (Liver)Potent[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Incubation (24h) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 Incubation (48-72h) compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 Incubation (4h) mtt_addition->incubation3 formazan_solubilization Formazan Solubilization (DMSO) incubation3->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Workflow for the MTT Cytotoxicity Assay.
Mechanism of Action: Pim-1 Kinase Inhibition

Several quinoline derivatives exert their anticancer effects by inhibiting Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[3][4][6]

Pim1_Kinase_Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Quinoline Quinoline Carboxylic Acid Derivative Quinoline->Pim1

Inhibition of the Pim-1 Kinase Signaling Pathway.

Antimicrobial Activity

Substituted quinoline carboxylic acids have a long history as antimicrobial agents, with fluoroquinolones being a prominent example. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Table 2 presents the MIC values for several quinoline carboxylic acid derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
α-aminophosphonates with quinolineCompound 9gS. aureus0.25[7]
α-aminophosphonates with quinolineCompound 9hE. coli0.5[7]
α-aminophosphonates with quinolineCompound 10kC. albicans0.25[7]
Quinoxaline derivativeCompound 10C. albicans16[8]
Quinoxaline derivativeCompound 10A. flavus16[8]
Quinoline-2-carboxylic acid derivativeCompound E11S. aureusHigh activity[9]
Quinoline-2-carboxylic acid derivativeCompound E17E. coliHigh activity[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][10]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the substituted quinoline carboxylic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubation (18-24h) inoculate_plate->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of several quinoline derivatives are attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12][13] These pathways are central to the production of pro-inflammatory mediators.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB Activation IkB IκB IKK->IkB Phosphorylation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Quinoline Quinoline Carboxylic Acid Derivative Quinoline->MAPK Quinoline->IKK

Inhibition of NF-κB and MAPK Signaling Pathways.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is commonly used to screen for anti-inflammatory compounds.[13][14]

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators through the activation of pathways like NF-κB and MAPK. The inhibitory effect of a compound on this process can be quantified by measuring the levels of these mediators.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted quinoline carboxylic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.

Antiviral Activity

Substituted quinoline carboxylic acids have also shown promise as antiviral agents, with a key mechanism being the inhibition of host enzymes that are essential for viral replication.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant antiviral strategy for some quinoline carboxylic acid derivatives is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[15][16][17][18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of viral RNA and DNA.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_Replication Viral RNA/DNA Synthesis UTP_CTP->Viral_Replication Quinoline Quinoline Carboxylic Acid Derivative Quinoline->DHODH

Mechanism of Antiviral Action via DHODH Inhibition.
Quantitative Antiviral Data

The antiviral activity of DHODH-inhibiting quinoline carboxylic acids is typically reported as the half-maximal effective concentration (EC50) for viral replication inhibition and the IC50 for enzyme inhibition.

CompoundTargetEC50 / IC50Reference
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)Human DHODHIC50 = 1 nM[15]
C44VSV ReplicationEC50 = 2 nM[15]
C44WSN-Influenza ReplicationEC50 = 41 nM[15]
Compound 41Human DHODHIC50 = 9.71 ± 1.4 nM[17]
Compound 43Human DHODHIC50 = 26.2 ± 1.8 nM[17]
Compound 11Human DHODHKD = 6.06 μM[19]
Compound 11Influenza AIC50 = 0.85 ± 0.05 μM[19]
Compound 11SARS-CoV-2IC50 = 3.60 ± 0.67 μM[19]
Experimental Protocol: DHODH Enzyme Inhibition Assay

Principle: The activity of recombinant human DHODH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, Coenzyme Q10, and DCIP.

  • Inhibitor Incubation: Pre-incubate the recombinant human DHODH enzyme with various concentrations of the quinoline carboxylic acid inhibitor for 30 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 650 nm over time in a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

This guide provides a foundational understanding of the significant and diverse biological activities of substituted quinoline carboxylic acids. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this important class of therapeutic agents.

References

An In-depth Technical Guide to 7-Chloroquinoline-8-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Derivatives of 7-chloroquinoline, particularly those bearing a carboxylic acid group at the 8-position, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 7-chloroquinoline-8-carboxylic acid derivatives and their analogues. It aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics by presenting quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in drug discovery. The 7-chloroquinoline core, famously present in the antimalarial drug chloroquine, has been extensively explored as a scaffold for the development of agents with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a carboxylic acid moiety, particularly at the 8-position, can significantly influence the physicochemical properties and biological activity of the quinoline ring system, often enhancing its interaction with biological targets. This guide focuses specifically on this compound and its derivatives, providing a detailed examination of their chemical synthesis and multifaceted pharmacological profiles.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of this chemical space. Several synthetic strategies have been developed to access these compounds.

Synthesis of the Core Structure

A common and effective method for the preparation of 7-chloro-8-quinolinecarboxylic acid involves the oxidation of the corresponding 7-chloro-8-methylquinoline.

Experimental Protocol: Oxidation of 7-chloro-8-methylquinoline [1]

  • Step 1: Reaction Setup In a 100 ml Hastelloy autoclave, combine 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalents) of azobisisobutyronitrile.

  • Step 2: Reaction Conditions Seal the autoclave and purge twice with nitrogen, followed by three purges with oxygen. Pressurize the autoclave with oxygen to 4 MPa. Heat the reaction mixture to 90°C and maintain for 9 hours, ensuring the oxygen pressure does not fall below 4 MPa during the reaction.

  • Step 3: Isolation and Purification After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction solution. The collected filter cake is then slurried with 20 ml of acetonitrile and filtered again. The resulting solid is dried to yield 7-chloro-8-quinolinecarboxylic acid.

Synthesis of Derivatives

The carboxylic acid group at the 8-position serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Standard esterification and amidation reactions can be employed to generate libraries of compounds for biological screening. A common synthetic approach for creating derivatives is the Gould-Jacobs cyclization, which can be used to produce various substituted quinoline-3-carboxylic acids[3].

Experimental Workflow: General Synthesis of Derivatives

G cluster_synthesis Derivative Synthesis Workflow start 7-Chloro-8-quinolinecarboxylic acid activation Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) start->activation esterification Esterification (Reaction with various alcohols) activation->esterification amidation Amidation (Reaction with various amines) activation->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

Caption: A generalized workflow for the synthesis of ester and amide derivatives from this compound.

Biological Activities

Derivatives of this compound and its analogues have demonstrated a wide array of biological activities. The following sections summarize the quantitative data for their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The antiproliferative effects of 7-chloroquinoline derivatives have been extensively evaluated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM8.2[1]
7-chloroquinoline-benzimidazole hybrid 5dHuT780.4[1]
7-chloroquinoline-benzimidazole hybrid 5dTHP-10.6[1]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[1]
8-hydroxyquinoline derivative (R=OAc)MCF-74.12[4]
8-hydroxyquinoline derivative (R=OAc)HCT 11622.7[4]
8-hydroxyquinoline derivative (R=OAc)HeLa30.98[4]
7-chloroquinoline hydrazone (Compound II)MDA-MB-435-[2]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)-7.2 (SIRT3 inhibition)[5]
Antimicrobial Activity

Several 7-chloroquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Chloro-quinolone (FPQ 36)Staphylococcus aureus-[6]
8-Chloro-quinolone (6ClPQ36)Staphylococcus aureus-[6]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[7]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10[7]
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37Rv20[7]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformans15.6[7]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformans15.6[7]
Anti-inflammatory Activity

Certain analogues of 7-chloroquinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced NO production in RAW264.7 cellsAppreciable[8]
Quinoline-3-carboxylic acidLPS-induced NO production in RAW264.7 cellsAppreciable[8]
7-chloroquinoline-1,2,3-triazoyl carboxamide 3aCarrageenan-induced paw edema-[9]

Mechanisms of Action

The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been shown to inhibit this pathway, leading to a reduction in tumor cell growth and survival.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream compound 7-Chloroquinoline Derivative compound->pi3k inhibits

Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by 7-chloroquinoline derivatives.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

G cluster_vegfr2 VEGFR-2 Signaling Pathway Inhibition vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras/Raf/MEK/ERK vegfr2->ras angiogenesis Angiogenesis (Cell Proliferation, Migration) plc->angiogenesis pi3k->angiogenesis ras->angiogenesis compound 7-Chloroquinoline Derivative compound->vegfr2 inhibits G cluster_apoptosis Apoptosis Assay Workflow cell_treatment Cell Treatment with Test Compound harvest Harvest Cells (Adherent + Floating) cell_treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 7-Chloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a combination of data for closely related compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of related quinoline derivatives.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1d~4.5
H-37.5 - 7.7dd~8.5, 4.5
H-48.2 - 8.4d~8.5
H-57.8 - 8.0d~8.8
H-67.6 - 7.8d~8.8
COOH11.0 - 13.0s (broad)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~137
C-4a~128
C-5~129
C-6~127
C-7~136
C-8~130
C-8a~148
COOH~168

Note: Predicted values are based on data from similar quinoline structures and are subject to solvent and concentration effects.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic Acid)1680-1710Strong
C=N (Quinoline)1600-1620Medium
C=C (Aromatic)1450-1580Medium-Strong
C-O (Carboxylic Acid)1210-1320Strong
C-Cl750-850Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Relative Intensity
207/209[M]⁺Moderate (Isotopic pattern for Cl)
190/192[M-OH]⁺Low
162/164[M-COOH]⁺High
127[M-COOH-Cl]⁺Moderate

Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the chlorine atom.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation (for ESI-MS):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI source):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Collision Energy (for MS/MS): Varied to optimize fragmentation.

Visualizations

The following diagrams illustrate key workflows related to this compound.

G cluster_synthesis Synthesis Workflow start 7-chloro-8-methylquinoline oxidation Oxidation (e.g., with KMnO4 or O2/catalyst) start->oxidation Reactant intermediate Reaction Mixture oxidation->intermediate workup Acidic Work-up (e.g., acidification with HCl) intermediate->workup product This compound workup->product Crude Product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthesis of this compound.

G cluster_analysis Spectroscopic Analysis Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Structural Information (Proton and Carbon Environment) nmr->nmr_data ir_data Functional Group Identification (-COOH, C-Cl, Quinoline) ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data interpretation Data Interpretation and Structure Confirmation nmr_data->interpretation ir_data->interpretation ms_data->interpretation

References

The Crystalline World of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of quinoline carboxylic acid derivatives, molecules of significant interest in medicinal chemistry. Possessing a versatile scaffold, these compounds exhibit a wide array of biological activities, making them prime candidates for drug development. This guide provides a comprehensive overview of their crystal structures, detailed experimental protocols for their synthesis and characterization, and insights into their mechanism of action, empowering researchers to accelerate their discovery and development efforts.

Crystal Structure Analysis of Quinoline Carboxylic Acid Derivatives

The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in understanding a molecule's physicochemical properties and its interactions with biological targets. Here, we present a comparative analysis of the crystal structures of key quinoline carboxylic acid derivatives.

Crystallographic Data

The following tables summarize the crystallographic data for quinoline-2-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, offering a clear comparison of their structural parameters.

Table 1: Crystallographic Data for Quinoline-2-Carboxylic Acid

ParameterValue
Chemical FormulaC₁₀H₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.724(1)
b (Å)5.937(1)
c (Å)27.545(2)
α (°)90
β (°)90.15(1)
γ (°)90
Volume (ų)1588.3(4)
Z4
Data Source[Crystallography Open Database (COD) ID: 1525381]

Table 2: Crystallographic Data for 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

ParameterValue
Chemical FormulaC₁₇H₁₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001(6)
b (Å)15.3464(11)
c (Å)20.3037(17)
α (°)90
β (°)90.859(9)
γ (°)90
Volume (ų)1277.4(2)
Z4
Data Source[Crystallography Open Database (COD) ID: 9010237]
Key Structural Features
  • Quinoline-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. In the solid state, it exists as a tautomeric mixture of the neutral molecule and a zwitterion.[1] These tautomeric pairs are held together by hydrogen bonds.[1]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid also crystallizes in the monoclinic P2₁/c space group. The dihedral angle between the quinoline ring system and the carboxylic acid group is approximately 45.1°.[2] In the crystal, molecules are linked into chains by O—H···N hydrogen bonds.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. This section provides step-by-step methodologies for the synthesis, crystallization, and crystal structure determination of quinoline carboxylic acid derivatives.

Synthesis Protocols

The Pfitzinger and Doebner reactions are classical and versatile methods for the synthesis of quinoline-4-carboxylic acid derivatives.

Protocol 2.1.1: Synthesis of 2-Arylquinoline-4-carboxylic Acids via Pfitzinger Reaction

This protocol describes the synthesis of 2-arylquinoline-4-carboxylic acids from isatin and a substituted acetophenone.

Materials:

  • Isatin

  • Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Dissolve isatin in an aqueous solution of potassium hydroxide.

  • Add a solution of the substituted acetophenone in ethanol to the isatin solution.

  • Reflux the reaction mixture for 4 to 12 hours.

  • After cooling, acidify the mixture with HCl or acetic acid to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylquinoline-4-carboxylic acid.[3]

Protocol 2.1.2: Synthesis of Quinoline-4-carboxylic Acids via Doebner Reaction

This protocol outlines the one-pot synthesis of quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Substituted aniline

  • Aromatic aldehyde

  • Pyruvic acid

  • Ethanol (EtOH)

Procedure:

  • Dissolve the substituted aniline, aromatic aldehyde, and pyruvic acid in ethanol.

  • Reflux the reaction mixture for 2 to 6 hours.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture upon cooling.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the quinoline-4-carboxylic acid derivative.[4]

Crystallization Protocols

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol 2.2.1: Slow Evaporation Method

  • Dissolve the purified quinoline carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2.2.2: Vapor Diffusion Method

  • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is sparingly soluble. The "poor" solvent should be more volatile than the "good" solvent.

  • Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction and Structure Refinement

This section provides a generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting centering Crystal Centering crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Diffraction Data Collection unit_cell->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., SHELXS) space_group->structure_solution refinement Least-Squares Refinement (e.g., SHELXL) structure_solution->refinement model_building Model Building and Correction refinement->model_building validation Structure Validation model_building->validation cif_generation CIF File Generation validation->cif_generation

A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a unique set of reflection data.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method, for example, with the program SHELXL.[5] This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the observed and calculated diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Biological Activity and Signaling Pathway

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1]

Mechanism of Action: DHODH Inhibition

By inhibiting DHODH, these quinoline carboxylic acid derivatives deplete the intracellular pool of pyrimidines. This has a profound impact on rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides. The depletion of pyrimidines leads to cell cycle arrest and apoptosis, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[1]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the consequences of its inhibition by a quinoline carboxylic acid derivative.

DHODH_pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate aspartate Aspartate aspartate->dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna DNA & RNA Synthesis ctp->dna_rna dhodh->orotate inhibitor Quinoline Carboxylic Acid Derivative inhibitor->dhodh

Inhibition of DHODH by a quinoline carboxylic acid derivative.
Molecular Interactions with the DHODH Active Site

The crystal structure of human DHODH in complex with a brequinar analogue (a quinoline-4-carboxylic acid derivative, PDB ID: 1D3G) reveals the key interactions responsible for its inhibitory activity.[6] The inhibitor binds in a hydrophobic tunnel, which is the binding site for the coenzyme ubiquinone.

Key Interacting Residues in DHODH (PDB: 1D3G):

  • Hydrogen Bonding: The carboxylate group of the inhibitor forms a crucial salt bridge with Arg136 .[1]

  • Hydrophobic Interactions: The quinoline ring and other hydrophobic moieties of the inhibitor interact with a number of nonpolar residues, including Met43, Ala59, Leu68, and Pro364 .

  • Pi-Stacking: A stacking interaction is observed between the quinoline ring system and the imidazole ring of His56 .

The following diagram illustrates the key logical relationships in the binding of a quinoline carboxylic acid inhibitor to the DHODH active site.

DHODH_binding cluster_active_site DHODH Active Site inhibitor Quinoline Carboxylic Acid Inhibitor arg136 Arg136 inhibitor->arg136 Hydrogen Bonding (Salt Bridge) his56 His56 inhibitor->his56 Pi-Stacking hydrophobic_pocket Hydrophobic Pocket (Met43, Ala59, Leu68, Pro364) inhibitor->hydrophobic_pocket Hydrophobic Interactions

Key interactions between a quinoline inhibitor and DHODH.

Conclusion

This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological activity of quinoline carboxylic acid derivatives. The detailed experimental protocols and insights into their mechanism of action are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to address a range of human diseases.

References

Solubility profile of 7-Chloroquinoline-8-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 7-chloroquinoline-8-carboxylic acid in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the compound's molecular structure with detailed, standardized experimental protocols for determining its empirical solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its ability to interact with solvent molecules. This compound possesses a quinoline ring system, which is largely hydrophobic, and a carboxylic acid group, which is polar and capable of ionization.[1][2]

Structural Analysis:

  • Quinoline Core: The bicyclic aromatic quinoline structure is non-polar and contributes to poor solubility in aqueous solutions.[1]

  • Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and it can be deprotonated to form a carboxylate salt. This group enhances solubility in polar protic solvents and aqueous basic solutions.[2][3]

  • Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's hydrophobicity, likely further reducing its solubility in water.

Based on these structural features, the following solubility profile is predicted.

Table 1: Predicted Solubility of this compound
Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterVery LowThe hydrophobic quinoline and chloro groups are expected to dominate, leading to poor aqueous solubility.[1]
Methanol, EthanolModerate to HighThe carboxylic acid group should allow for hydrogen bonding with the alcohol, leading to good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and should readily solvate the carboxylic acid group.
Acetone, AcetonitrileLow to ModerateThese solvents are less polar than DMSO and DMF, and their ability to solvate the molecule may be limited.
Non-Polar Hexanes, TolueneVery LowThe overall polarity of the molecule due to the carboxylic acid group will likely make it insoluble in non-polar solvents.
Dichloromethane (DCM), ChloroformLowWhile these are considered non-polar, they can engage in some dipole-dipole interactions, which might allow for minimal solubility.
Aqueous Acidic 5% Hydrochloric AcidLowThe basic nitrogen on the quinoline ring may be protonated, but the overall molecule is unlikely to be soluble due to the carboxylic acid group remaining protonated.
Aqueous Basic 5% Sodium Hydroxide, 5% Sodium BicarbonateHighThe carboxylic acid will be deprotonated to form a highly soluble sodium salt, overcoming the hydrophobicity of the quinoline core.[3]

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, the following qualitative and quantitative experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of solvents from Table 1

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a standard curve.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Workflow start Start: Obtain This compound select_solvents Select Range of Common Lab Solvents start->select_solvents qualitative_test Qualitative Solubility Test (Small Scale) observe_solubility Observe: Soluble, Partially Soluble, or Insoluble qualitative_test->observe_solubility select_solvents->qualitative_test quantitative_test Quantitative Solubility Test (Shake-Flask Method) observe_solubility->quantitative_test Proceed for key solvents prepare_saturated Prepare Saturated Solution (Excess Compound) quantitative_test->prepare_saturated equilibrate Equilibrate (e.g., 24-48h) with Shaking prepare_saturated->equilibrate sample_supernatant Sample and Filter Supernatant equilibrate->sample_supernatant analyze_concentration Analyze Concentration (e.g., HPLC, UV-Vis) sample_supernatant->analyze_concentration calculate_solubility Calculate Solubility (mg/mL or mol/L) analyze_concentration->calculate_solubility end End: Solubility Profile Determined calculate_solubility->end

Caption: Workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide to the Environmental Transformation Products of Quinoline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of quinoline herbicides, focusing on their transformation products. The document details the biotic and abiotic degradation pathways of key quinoline herbicides, presents quantitative data on their persistence, and outlines the experimental protocols used to assess their environmental impact. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Introduction to Quinoline Herbicides

Quinoline herbicides are a class of synthetic auxin herbicides characterized by a quinoline carboxylic acid structure. They are widely used in agriculture to control a variety of broadleaf and grassy weeds in crops such as rice, wheat, and oilseed rape. Two of the most prominent quinoline herbicides are quinclorac and quinmerac. While effective in weed management, their persistence and potential for transformation in the environment are of significant concern, necessitating a thorough understanding of their degradation pathways and the resulting byproducts.

Abiotic Transformation of Quinoline Herbicides

The abiotic degradation of quinoline herbicides primarily occurs through photolysis and hydrolysis. These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. For quinoline herbicides, this is a significant pathway of transformation in aquatic environments and on soil surfaces.

Quinclorac: Studies have shown that quinclorac is relatively stable to photolysis in sterile water, but its degradation is accelerated in the presence of photosensitizers found in natural waters. The primary photodegradation pathway for quinclorac involves pyridine ring hydroxylation followed by ring opening and/or oxidative dechlorination[1][2]. Under photocatalytic conditions using TiO₂, quinclorac degradation is significantly enhanced, leading to complete dissipation. The degradation in paddy field water is slower than in ultrapure water due to the presence of dissolved organic matter that can quench reactive radicals and block light[1][2].

Quinmerac: The photocatalytic degradation of quinmerac in aqueous suspensions of TiO₂ has been shown to proceed via the action of hydroxyl radicals. The identified intermediate products include 7-chloro-3-methylquinoline-5,8-dione, three isomeric phenols of hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids, and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid. Complete mineralization can be achieved under optimal conditions[3].

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Quinclorac has been found to be stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9[4].

Biotic Transformation of Quinoline Herbicides

The biotic degradation of quinoline herbicides is primarily mediated by soil microorganisms, including bacteria and fungi. This is a crucial process determining the persistence of these herbicides in the soil environment. Microbial degradation involves enzymatic reactions that transform the parent herbicide into various metabolites.

Quinclorac: The aerobic soil metabolism of quinclorac is a slow process, with reported half-lives varying significantly depending on the soil type. For instance, the half-life in a loamy sand was found to be 391 days, while in a clay soil it was 168 days[4]. One of the major metabolites identified in soil is 2-hydroxy-3,7-dichloro-8-quinolinecarboxylic acid (2-OH-514 H)[4]. Several bacterial strains capable of degrading quinclorac have been isolated, and the proposed degradation pathways involve methylation and dechlorination[1].

Quinmerac: The microbial degradation of quinmerac in soil is also an important dissipation pathway. While specific microbial degradation pathways for quinmerac are less detailed in the available literature, the general mechanisms for microbial degradation of aromatic compounds suggest that processes like hydroxylation, demethylation, and ring cleavage are likely involved.

Quantitative Data on Transformation

The persistence of quinoline herbicides and the formation of their transformation products are quantified by parameters such as the dissipation half-life (DT₅₀). This data is essential for environmental risk assessment.

Table 1: Dissipation Half-life (DT₅₀) of Quinclorac in Soil

Soil TypeDT₅₀ (days)Organic Matter (%)Temperature (°C)Moisture ContentReference
Loamy Sand391---[4]
Clay168---[4]
Silt Loam> 365---[4]
Fargo Clay21 - 567.04 - 2815% - 75%[5]
Svea-Barnes Loam21 - 636.44 - 2815% - 75%[5]
Glendive-Havre Clay35 - 911.24 - 2815% - 75%[5]
Lamoure Sandy Loam42 - 1122.64 - 2815% - 75%[5]
Acidic Paddy Soil28.29 - 30.27-Field Conditions-[6]
Paddy Soil (pH 6.0)30.81-25±0.5-[7]
Paddy Soil (pH 7.0)10.58-25±0.5-[7]
Paddy Soil (pH 8.0)18.53-25±0.5-[7]

Experimental Protocols

The following are summarized experimental protocols based on OECD guidelines for studying the environmental transformation of herbicides.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the rate of transformation of the test substance and the nature and rates of formation and decline of transformation products.

Procedure Summary:

  • Soil Selection and Preparation: Use fresh soil samples (sandy loam, silty loam, loam, or loamy sand). The soil should not have been treated with the test substance in the past. Sieve the soil to < 2 mm.

  • Test Substance Application: Apply the ¹⁴C-labelled test substance uniformly to the soil samples at a concentration corresponding to the highest recommended application rate.

  • Incubation:

    • Aerobic: Incubate the treated soil in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil samples at appropriate time intervals over a period of up to 120 days.

  • Analysis:

    • Extract the soil samples with appropriate solvents.

    • Analyze the extracts for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Trap evolved ¹⁴CO₂ to determine the extent of mineralization.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) and the formation and decline kinetics of major transformation products[8][9][10][11].

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline describes the procedure to determine the effects of solar irradiation on chemicals in water.

Objective: To determine the rate of direct photolysis and identify the resulting transformation products.

Procedure Summary:

  • Test Solution Preparation: Prepare a sterile, buffered aqueous solution of the test substance (preferably ¹⁴C-labelled) at a concentration not exceeding half its water solubility.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Conduct parallel experiments in the dark to control for hydrolysis and other non-photolytic degradation. Maintain a constant temperature (e.g., 25 °C).

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples for the parent compound and transformation products using analytical methods such as HPLC and LC-MS/MS.

  • Data Analysis: Determine the photolysis rate constant and half-life. Identify major transformation products and their formation and decline kinetics[12][13][14][15][16].

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for quinclorac and quinmerac based on current scientific understanding.

Abiotic Degradation Pathway of Quinclorac

Abiotic_Quinclorac_Degradation Quinclorac Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) Hydroxylated_Intermediate Hydroxylated Intermediate Quinclorac->Hydroxylated_Intermediate Hydroxylation Dechlorinated_Product Oxidative Dechlorination Product Quinclorac->Dechlorinated_Product Oxidative Dechlorination Ring_Opened_Product Ring-Opened Product Hydroxylated_Intermediate->Ring_Opened_Product Ring Opening Mineralization Mineralization (CO2, H2O, Cl-) Ring_Opened_Product->Mineralization Dechlorinated_Product->Mineralization

Caption: Abiotic degradation pathway of Quinclorac.

Biotic Degradation Pathway of Quinclorac

Biotic_Quinclorac_Degradation Quinclorac Quinclorac Metabolite1 Methylated Quinclorac Quinclorac->Metabolite1 Methylation Metabolite2 Dechlorinated Metabolite Quinclorac->Metabolite2 Dechlorination Metabolite3 2-OH-514 H (Hydroxylated Metabolite) Quinclorac->Metabolite3 Hydroxylation Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Caption: Biotic degradation pathway of Quinclorac.

Photocatalytic Degradation Pathway of Quinmerac

Photocatalytic_Quinmerac_Degradation Quinmerac Quinmerac Intermediate1 7-chloro-3-methylquinoline-5,8-dione Quinmerac->Intermediate1 Oxidation Intermediate2 Hydroxy-7-chloro-3-methylquinoline -8-carboxylic acids Quinmerac->Intermediate2 Hydroxylation Intermediate3 7-chloro-3-(hydroxymethyl)quinoline -8-carboxylic acid Quinmerac->Intermediate3 Hydroxylation of methyl group Mineralization Mineralization (CO2, H2O, Cl-, NO3-) Intermediate1->Mineralization Intermediate2->Mineralization Intermediate3->Mineralization

References

Methodological & Application

High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its most notable application is in antimalarial drugs like chloroquine and hydroxychloroquine.[1] The functionalization of this quinoline ring system is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Developing high-yield, efficient, and scalable synthetic protocols is therefore of paramount importance for drug discovery and development.

This document provides detailed protocols for several robust methods for synthesizing and functionalizing the 7-chloroquinoline core, including classical cyclization reactions and modern substitution and coupling strategies.

Core Synthetic Strategies

The synthesis of functionalized 7-chloroquinolines can be broadly approached from two directions: building the quinoline ring system from acyclic precursors or functionalizing a pre-existing 7-chloroquinoline core, typically 4,7-dichloroquinoline.[1]

G cluster_0 Ring Formation Strategies cluster_1 Core Functionalization Strategies Aniline m-Chloroaniline Combes Combes Reaction Aniline->Combes GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs Diketone β-Diketone Diketone->Combes MalonicEster Malonic Ester Derivative MalonicEster->GouldJacobs SubstitutedQuinoline Substituted 7-Chloroquinoline Combes->SubstitutedQuinoline GouldJacobs->SubstitutedQuinoline DCQ 4,7-Dichloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) DCQ->SNAr Coupling Metal-Catalyzed Cross-Coupling DCQ->Coupling Metalation Directed Metalation DCQ->Metalation FunctionalizedQuinoline Functionalized 7-Chloroquinoline SNAr->FunctionalizedQuinoline Coupling->FunctionalizedQuinoline Metalation->FunctionalizedQuinoline

Overview of primary synthetic routes to functionalized 7-chloroquinolines.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize yields for various high-yield synthetic methodologies.

Table 1: Classical Ring Formation Reactions

Reaction Starting Materials Key Reagents/Conditions Product Yield (%) Reference
Gould-Jacobs m-Chloroaniline, Diethyl ethoxymethylenemalonate 1. Heat (steam bath); 2. Cyclization in Dowtherm A (250°C) 7-Chloro-4-hydroxyquinoline 55-60% [2]

| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ (acid catalyst), Heat | 2,4-Dimethyl-7-chloroquinoline | Not specified |[3][4] |

Table 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr) on 4,7-Dichloroquinoline

Nucleophile Solvent/Conditions Temperature (°C) Time Product Type Yield (%) Reference
o-Phenylenediamine Ethanol, Ultrasound 90 30 min 4-Amino-7-chloroquinoline High [5][6]
3-Amino-1,2,4-triazole Ethanol, Ultrasound 90 30 min 4-Amino-7-chloroquinoline 78-89% [5][6]
Various Amines DMSO, Microwave 140-180 20-30 min 4-Amino-7-chloroquinoline 80-95% [7][8]
Various Phenols Base-catalyzed (e.g., K₂CO₃) Reflux 1-18 h 4-Phenoxy-7-chloroquinoline 57-97% [9][10]

| Morpholine | K₂CO₃, DMF | 120 | 24 h | 4-Morpholino-7-chloroquinoline | 92% |[11] |

Table 3: Functionalization via Directed Metalation and Cross-Coupling

Method Reagents/Catalyst Electrophile/Coupling Partner Product Yield (%) Reference
Directed Metalation (Magnesiation) i-PrMgCl·LiCl trans-Cinnamaldehyde Allyl alcohol derivative 92%
Directed Metalation (Magnesiation) i-PrMgCl·LiCl Diphenyl disulfide 4-Phenylthio derivative 71%
Suzuki Coupling Pd(dppf)Cl₂, Cs₂CO₃ Arylboronic ester 4-Aryl-7-chloroquinoline 80% (general) [12]

| Ullmann Condensation | Copper catalyst, Base | Phenol / Aniline | 4-Phenoxy / 4-Anilino derivative | Varies |[13] |

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

This two-step protocol starts with the Gould-Jacobs reaction to form the quinolone, followed by chlorination.

Step A: Synthesis of 7-Chloro-4-hydroxyquinoline [2]

  • Reaction: In a suitable vessel, combine m-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • Cyclization: Add the warm product from the previous step to a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250 °C) to induce cyclization.

  • Isolation: Cool the reaction mixture and collect the precipitated 7-chloro-4-hydroxyquinoline by filtration. Wash the solid thoroughly with a suitable solvent (e.g., ethanol or toluene) and dry. The expected yield is 55-60%.

Step B: Chlorination to 4,7-Dichloroquinoline [14]

  • Setup: In a three-necked flask equipped with a reflux condenser and stirrer, add phosphorus oxychloride (POCl₃).

  • Reaction: While stirring, slowly add 7-chloro-4-hydroxyquinoline (1 equivalent) to the POCl₃.

  • Heating: Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the resulting black oil into ice water with vigorous stirring.

  • Neutralization & Isolation: Neutralize the aqueous solution to a pH of 7-9 with sodium bicarbonate. Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline. The expected yield is approximately 89.5%.[14]

G start Start: 7-Chloro-4-hydroxyquinoline + POCl₃ reflux Heat to Reflux (1-2 hours) start->reflux cool Cool and remove excess POCl₃ reflux->cool quench Pour into ice water cool->quench neutralize Neutralize with NaHCO₃ (pH 7-9) quench->neutralize filter Filter and wash with water neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure 4,7-Dichloroquinoline recrystallize->end

Workflow for the chlorination of 7-chloro-4-hydroxyquinoline.
Protocol 2: High-Yield Amination of 4,7-Dichloroquinoline (SNAr)

The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7, allowing for selective functionalization.[6]

Method A: Ultrasound-Assisted Synthesis [5][6] This method offers a green and rapid alternative to conventional heating.[5]

  • Materials: 4,7-dichloroquinoline, desired amine (e.g., 3-amino-1,2,4-triazole), ethanol, ultrasonic bath with heating.

  • Procedure: a. In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 eq., 0.01 mol) and the amine (1 eq., 0.01 mol) in ethanol (15 mL).[6] b. Place the flask in an ultrasonic bath and heat to 90 °C for 30 minutes.[5] c. Monitor the reaction to completion using Thin Layer Chromatography (TLC). d. Cool the reaction mixture. The product often precipitates and can be collected by filtration. e. Wash the solid with cold ethanol and dry under vacuum. Yields are typically high (78-89%).[5]

Method B: Microwave-Assisted Synthesis [7][8] Microwave irradiation significantly reduces reaction times while providing excellent yields.[7]

  • Materials: 4,7-dichloroquinoline, desired amine, DMSO, microwave reactor.

  • Procedure: a. In a microwave vial, combine 4,7-dichloroquinoline (1 eq.), the amine (1-1.5 eq.), and DMSO. b. If using a secondary amine or aryl amine, a base (e.g., K₂CO₃ or NaOH) may be required.[7][8] c. Seal the vial and place it in the microwave reactor. Heat to 140-180 °C for 20-30 minutes.[7] d. After cooling, isolate the product by precipitation (e.g., by adding water) or extraction with an organic solvent. e. Purify the crude product by recrystallization or column chromatography. Yields often range from 80-95%.[7][8]

G start Start: 4,7-Dichloroquinoline + Amine Nucleophile dissolve Dissolve in Solvent (e.g., Ethanol, DMSO) start->dissolve heat Apply Energy (Ultrasound or Microwave) dissolve->heat monitor Monitor reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end End: 4-Amino-7-chloroquinoline Derivative purify->end

General workflow for SNAr amination of 4,7-dichloroquinoline.
Protocol 3: Synthesis of 4-Phenoxy-7-chloroquinolines via Ullmann-type Condensation

This protocol is used to form C-O bonds at the 4-position of the quinoline ring.

  • Materials: 4,7-dichloroquinoline, a substituted phenol, a base (e.g., K₂CO₃ or t-BuOK), and a suitable solvent (e.g., DMF or t-BuOH).[10][13]

  • Procedure: a. In a round-bottom flask, combine the phenol (1-1.2 eq.) and the base in the solvent. Stir to form the phenoxide. b. Add 4,7-dichloroquinoline (1 eq.) to the mixture. c. Heat the reaction mixture to reflux (e.g., 80 °C) for the required time (typically 1-18 hours), monitoring progress by TLC.[10] d. After the reaction is complete, cool the mixture to room temperature. e. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. g. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired 4-phenoxy-7-chloroquinoline derivative.[9]

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds, allowing for the introduction of aryl or vinyl groups.[12][15]

  • Materials: A 7-chloroquinoline halide (e.g., 4-bromo-7-chloroquinoline), an organoboron reagent (boronic acid or ester), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., Cs₂CO₃ or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water).[12][16]

  • Procedure: a. To a reaction vessel, add the quinoline halide (1 eq.), the organoboron reagent (1.1-1.5 eq.), and the base (2-3 eq.). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the degassed solvent system, followed by the palladium catalyst (0.1-5 mol%). d. Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).[12] e. Cool the mixture, dilute with water, and extract with an organic solvent. f. Wash the organic layer, dry it, and concentrate it under reduced pressure. g. Purify the residue by column chromatography to obtain the C-C coupled product.

G start Start: Quinoline-Halide + Boronic Acid/Ester + Base purge Purge with Inert Gas start->purge add_reagents Add Degassed Solvent & Palladium Catalyst purge->add_reagents heat Heat Mixture (e.g., 100°C) add_reagents->heat workup Aqueous Work-up & Extraction heat->workup purify Purify by Column Chromatography workup->purify end End: C-C Coupled 7-Chloroquinoline purify->end

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: N-Oxidation of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-oxidation of 4,7-dichloroquinoline to synthesize 4,7-dichloroquinoline-1-oxide. This transformation is a key step in the functionalization of the quinoline ring, enabling further derivatization for the development of novel therapeutic agents.[1][2]

Reaction Overview

The N-oxidation of 4,7-dichloroquinoline involves the introduction of an oxygen atom to the nitrogen of the quinoline ring system. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid like acetic acid.[1][3] The resulting N-oxide is a versatile intermediate for further chemical modifications.

Experimental Protocols

Two common methods for the N-oxidation of 4,7-dichloroquinoline are presented below.

Method 1: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes m-CPBA as the oxidizing agent in a chlorinated solvent.[1]

Materials:

  • 4,7-dichloroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 10 mL round-bottom flask, dissolve 197 mg (1 mmol) of 4,7-dichloroquinoline in 2.5 mL of chloroform.

  • Stir the solution for 5 minutes at room temperature.

  • Gradually add 206 mg (1.2 mmol) of m-CPBA to the solution.

  • Allow the reaction to stir for 5 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the organic phase with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent by distillation using a rotary evaporator to yield 4,7-dichloroquinoline-1-oxide.[1]

Method 2: Using Hydrogen Peroxide and Acetic Acid

This alternative method employs a mixture of hydrogen peroxide and acetic acid as the oxidant.[1]

Materials:

  • 4,7-dichloroquinoline

  • Acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend 4,7-dichloroquinoline in acetic acid.

  • Add 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 70 °C for 1 hour.

  • Monitor the reaction for completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of NaHCO₃.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry. If not, extract with a suitable organic solvent.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

ParameterMethod 1 (m-CPBA)Method 2 (H₂O₂/Acetic Acid)
Starting Material 4,7-dichloroquinoline4,7-dichloroquinoline
Oxidizing Agent m-CPBA30% H₂O₂ in Acetic Acid
Molar Ratio (Oxidant:Substrate) 1.2 : 1Not specified
Solvent ChloroformAcetic Acid
Reaction Temperature Room Temperature70 °C
Reaction Time 5 hours1 hour
Yield 81%[1]87%[1]

Visualizations

Experimental Workflow for N-Oxidation using m-CPBA

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 4,7-dichloroquinoline in Chloroform add_mcpba Add m-CPBA start->add_mcpba react Stir at Room Temperature for 5 hours add_mcpba->react neutralize Neutralize with NaHCO3 react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product 4,7-dichloroquinoline-1-oxide evaporate->product

Caption: Workflow for the N-oxidation of 4,7-dichloroquinoline using m-CPBA.

Reaction Mechanism of Quinoline N-Oxidation

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products quinoline Quinoline Derivative (Nucleophile) ts Nucleophilic Attack quinoline->ts Lone Pair Attack oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->ts n_oxide Quinoline N-Oxide ts->n_oxide byproduct Byproduct ts->byproduct

Caption: Generalized mechanism of quinoline N-oxidation.

References

Application Notes & Protocols: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 4-amino-7-chloroquinoline derivatives utilizing ultrasound irradiation. This methodology presents significant advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and alignment with the principles of green chemistry. The synthesized compounds are of significant interest due to their potential as antimalarial, anticancer, and antimicrobial agents, making this an efficient method for generating libraries of bioactive molecules for drug discovery pipelines.

The 7-chloroquinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, most notably the antimalarial drug chloroquine. The application of sonochemistry accelerates the nucleophilic substitution reaction at the C4 position of 4,7-dichloroquinoline, facilitating the rapid synthesis of diverse derivatives. This document outlines the protocols for synthesizing a series of these derivatives, presents the corresponding reaction data, and summarizes their biological activities.

Data Presentation

The use of ultrasound irradiation significantly enhances the efficiency of the synthesis of 4-amino-7-chloroquinoline intermediates. The following tables summarize the reaction conditions and yields for key synthetic steps.

Table 1: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Intermediates

Compound ID Starting Amine Reaction Time (min) Temperature (°C) Yield (%)
2 o-phenylenediamine 30 90 High (not specified)
3 Thiosemicarbazide 30 90 High (not specified)

| 4 | 3-Amino-1,2,4-triazole | 30 | 90 | 81 |

Note: The general yield range for a series of related "click" reactions performed under these conditions was reported to be 78-89%.[1]

Table 2: Ultrasound-Assisted Synthesis of Subsequent Derivatives

Compound ID Reactants Reaction Time (min) Temperature (°C) Yield (%)
5 & 6 Compound 2 + Carbonyl Compound 30 90 Good (not specified)
7 & 8 Compound 3 + Carbonyl Compound 30 90 Good (not specified)

| 9 | Compound 3 + Ethyl acetoacetate | 40 | 90 | Excellent (not specified) |

Table 3: Summary of In Vitro Biological Activity (IC₅₀ in µM)

Compound ID Antimalarial (P. falciparum) Anticancer (MCF-7) Anticancer (HCT-116) Anticancer (Hela)
2 < 50 - - -
3 < 50 High Activity 23.39 50.03
4 < 50 Low Activity Low Activity Low Activity
6 < 50 - 27.26 -
8 < 50 - - 51.67

| 9 | < 50 | High Activity | 21.41 | 21.41 |

Note: All synthesized compounds showed moderate antimalarial activity (IC₅₀ < 100 µM), with six compounds demonstrating high activity (IC₅₀ < 50 µM).[1]

Experimental Protocols

The following protocols detail the synthesis of key 4-amino-7-chloroquinoline intermediates and subsequent derivatives using ultrasound irradiation.[1][2]

Materials & Equipment:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)

  • Ethanol

  • Carbonyl compounds (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone)

  • Ethyl acetoacetate

  • Round-bottom flask

  • Reflux condenser

  • Ultrasonic bath

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography)

Protocol 1: General Procedure for Synthesis of 4-Amino-7-Chloroquinoline Intermediates (Compounds 2, 3, 4)

  • In a round-bottom flask, mix 4,7-dichloroquinoline (0.01 mol) with the appropriate amine (0.01 mol).

  • Add ethanol (15 ml) to the mixture.

  • Place the flask in an ultrasonic bath and reflux for 30 minutes. Some sources specify a temperature of 90°C, while others suggest ambient temperature; this may require optimization.[1][2]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool.

  • The resulting precipitate is collected by filtration, washed with ether, and dried to yield the pure product.

Protocol 2: General Procedure for Synthesis of Schiff Bases (Compounds 5, 6, 7, 8)

  • In a round-bottom flask, dissolve the appropriate intermediate (Compound 2 or 3 ) (0.01 mol) and the corresponding carbonyl compound (0.01 mol) in absolute ethanol (20 ml).[2]

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[1][2]

  • Monitor the reaction's completion using TLC.

  • Upon completion, cool the reaction mixture.

  • Purify the product by preparative column chromatography or recrystallization to yield the desired Schiff base.

Protocol 3: Synthesis of 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (Compound 9)

  • In a round-bottom flask, mix Compound 3 (0.01 mol) with ethyl acetoacetate (0.01 mol).[1][2]

  • Place the flask in an ultrasonic bath and reflux for 40 minutes at 90°C.[1][2]

  • Monitor the reaction's completion using TLC.

  • After cooling, recrystallize the solid product from ethanol to obtain the pure compound.[2]

Visualizations

The following diagrams illustrate the general workflow and logical progression for the ultrasound-assisted synthesis of 4-amino-7-chloroquinoline derivatives.

G cluster_start Starting Materials cluster_process Sonochemical Reaction cluster_end Outcome start1 4,7-dichloroquinoline process Mix in Ethanol Ultrasound Irradiation (30-40 min, 90°C) start1->process start2 Primary Amine / Nucleophile start2->process workup Work-up & Purification (Filtration / Recrystallization) process->workup product 4-Amino-7-chloroquinoline Derivative workup->product

Caption: General experimental workflow.

G A 4,7-dichloroquinoline (Starting Material) C Intermediate (2 or 3) (4-Amino-7-chloroquinoline core) A->C Ultrasound (30 min) B Amine Nucleophile (e.g., o-phenylenediamine, thiosemicarbazide) B->C Ultrasound (30 min) E Final Derivative (Schiff Base or Pyrimidinone) C->E Ultrasound (30-40 min) D Carbonyl Compound or Ethyl Acetoacetate D->E Ultrasound (30-40 min)

Caption: Logical progression of the synthesis.

References

Application of 7-Chloroquinoline-8-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline-8-carboxylic acid is a heterocyclic building block that holds significant potential in the field of drug discovery. As a derivative of the quinoline scaffold, which is a key component in numerous therapeutic agents, this compound serves as a versatile starting material for the synthesis of novel molecules with a wide range of biological activities. The presence of the chlorine atom at the 7-position and the carboxylic acid group at the 8-position provides strategic points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

This document provides a detailed overview of the applications of this compound and its derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.

Synthetic Applications

This compound is a valuable intermediate for the synthesis of a variety of derivatives, including amides and esters. These modifications are crucial for tuning the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which in turn can enhance its therapeutic potential.

General Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding 8-methylquinoline. One common method involves direct oxidation using nitric acid or nitric oxide in the presence of sulfuric acid and a heavy metal catalyst[1]. An alternative, more environmentally friendly approach utilizes oxygen as the oxidant in the presence of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts, which avoids the generation of acidic and aqueous waste.

Synthesis of 7-Chloroquinoline-8-carboxamides and Esters

The carboxylic acid moiety of this compound can be readily converted to amides and esters through standard coupling reactions. These derivatizations are essential for creating libraries of compounds for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of the 7-chloroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. While specific data for derivatives of this compound are limited in the reviewed literature, the data presented for other 7-chloroquinoline derivatives highlight the therapeutic promise of this chemical class.

Anticancer Activity

Numerous 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents. The primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.

Quantitative Data on Anticancer Activity of 7-Chloroquinoline Derivatives:

Compound/DerivativeCell LineIC50 (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6--INVALID-LINK--
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1--INVALID-LINK--
MBHA/7-chloroquinoline hybrid 14MCF-74.60--INVALID-LINK--
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74--INVALID-LINK--
7-Chloroquinoline derivative 3HCT-11623.39--INVALID-LINK--
7-Chloroquinoline derivative 9HCT-11621.41--INVALID-LINK--
7-Chloroquinoline derivative 3HeLa50.03--INVALID-LINK--
7-Chloroquinoline derivative 9HeLa21.41--INVALID-LINK--
Antimalarial Activity

The 7-chloroquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine. Research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.

Quantitative Data on Antimalarial Activity of 7-Chloroquinoline Derivatives:

Compound/DerivativeParasite StrainIC50 (µM)Reference
7-chloroquinolinyl-4-thiazolidinone derivative 8P. falciparum0.65 ± 0.09--INVALID-LINK--
7-chloroquinolinyl-4-thiazolidinone derivative 9P. falciparum0.64 ± 0.16--INVALID-LINK--
7-Chloroquinoline derivative 9P. falciparum11.92--INVALID-LINK--
Chloroquine acetamide hybridP. falciparum NF541.29 - 53.98--INVALID-LINK--
Antimicrobial Activity

Derivatives of 7-chloroquinoline have also been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.

Quantitative Data on Antimicrobial Activity of 7-Chloroquinoline Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-chloroquinoline sulphonamide derivative 2S. aureus---INVALID-LINK--
7-chloroquinoline sulphonamide derivative 6P. simplicissimumIZD of 28 mm--INVALID-LINK--
8-Chloro-quinolone derivativeS. aureus---INVALID-LINK--
7-Methoxyquinoline derivative 3lE. coli7.812--INVALID-LINK--
7-Methoxyquinoline derivative 3lC. albicans31.125--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the oxidation of 7-chloro-8-methylquinoline to this compound.

Materials:

  • 7-chloro-8-methylquinoline

  • Nitric acid

  • Sulfuric acid

  • Heavy metal catalyst (e.g., vanadium pentoxide)

  • Solvent (e.g., water)

Procedure:

  • In a reaction vessel, dissolve 7-chloro-8-methylquinoline in sulfuric acid.

  • Add the heavy metal catalyst to the solution.

  • Slowly add nitric acid to the reaction mixture while maintaining a controlled temperature.

  • Heat the reaction mixture and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of 7-Chloroquinoline-8-carboxamide Derivatives

This protocol outlines a general method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Desired amine

  • Aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Suspend this compound in an aprotic solvent.

  • Add thionyl chloride or oxalyl chloride dropwise to the suspension at room temperature to form the acid chloride.

  • Stir the reaction mixture until the conversion to the acid chloride is complete.

  • In a separate flask, dissolve the desired amine and a base in an aprotic solvent.

  • Slowly add the freshly prepared 7-chloroquinoline-8-carbonyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 7-Chloroquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 7-chloroquinoline derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 7-chloroquinoline derivatives are a result of their interaction with various cellular targets and signaling pathways. While the specific pathways modulated by this compound derivatives are not yet fully elucidated, related quinoline carboxylic acids have been shown to influence key cellular processes.

Inhibition of Kinase Signaling

Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer. These compounds can target various kinases involved in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth_Factor_Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates 7_CQ_Derivative 7-Chloroquinoline Derivative 7_CQ_Derivative->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Apoptosis_Induction cluster_pathways Apoptotic Pathways 7_CQ_Derivative 7-Chloroquinoline Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) 7_CQ_Derivative->Intrinsic_Pathway Induces Extrinsic_Pathway Extrinsic Pathway (Death Receptor) 7_CQ_Derivative->Extrinsic_Pathway Induces Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: 7-Chloroquinoline-8-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Chloroquinoline-8-carboxylic acid as a key intermediate in the development of novel pharmaceutical agents, particularly in the realm of antibacterial drugs. The protocols detailed below are based on established synthetic methodologies for quinolone-based compounds and serve as a guide for the derivatization of this versatile scaffold.

Introduction

The quinolone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous antibacterial agents. The discovery of nalidixic acid, a byproduct of chloroquine synthesis, paved the way for the development of the quinolone and subsequent fluoroquinolone classes of antibiotics[1][2]. These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This compound is a valuable intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for drug discovery. Its carboxylic acid functionality at the 8-position allows for various derivatizations, including amide bond formation and conversion to an amino group, which can be crucial for modulating the pharmacological properties of the final compounds.

Data Presentation

The following table summarizes representative yields for key synthetic transformations related to the derivatization of quinoline carboxylic acids, based on analogous reactions found in the literature. These values can serve as a benchmark for the development of specific synthetic protocols starting from this compound.

Intermediate/ProductStarting MaterialReaction TypeReagentsSolventYield (%)Reference
7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester2,3-dichloroaniline, diethyl ethoxymethylenemalonateGould-Jacobs cyclizationPolyphosphoric acid-96[3]
1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acidN-alkylationDiethyl sulphate, K₂CO₃DMF65[3]
1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCorresponding ethyl esterSaponificationNaOH, H₂O/EtOH-75[3]
N-Aryl/Alkyl-7-chloroquinoline-8-carboxamideThis compoundAmide Coupling (representative)Amine, EDC, HOBt, DIPEADMF70-95General Protocol
7-chloroquinolin-8-amineThis compoundHofmann/Curtius/Schmidt Rearrangement (proposed)(i) SOCl₂, (ii) NaN₃ (Curtius); or (i) SOCl₂, (ii) NH₃, (iii) Br₂, NaOH (Hofmann)--General Principle

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of this compound.

Protocol 1: Synthesis of N-Substituted-7-chloroquinoline-8-carboxamides via Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a common peptide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-7-chloroquinoline-8-carboxamide.

Protocol 2: Proposed Synthesis of 7-Chloroquinolin-8-amine via Curtius Rearrangement

This protocol outlines a proposed synthetic route to convert the carboxylic acid functionality to an amine group via a Curtius rearrangement. This transformation is crucial for introducing a key pharmacophore present in many bioactive quinolones.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • tert-Butanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃

Procedure: Step 1: Synthesis of 7-Chloroquinoline-8-carbonyl azide

  • In a round-bottom flask, reflux a solution of this compound (1.0 eq) in thionyl chloride (excess) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 7-chloroquinoline-8-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 2: Curtius Rearrangement and Trapping of Isocyanate

  • Dissolve the crude 7-chloroquinoline-8-carbonyl azide in anhydrous toluene containing tert-butanol (2.0 eq).

  • Heat the mixture to reflux. The rearrangement will occur with the evolution of nitrogen gas to form the corresponding isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. Monitor the reaction by TLC for the disappearance of the acyl azide.

  • Cool the reaction mixture and concentrate under reduced pressure.

Step 3: Deprotection to 7-Chloroquinolin-8-amine

  • Dissolve the crude Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (excess) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 7-chloroquinolin-8-amine.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Diagram 1: General Synthetic Pathway for Quinolone Antibiotics

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Core Modification cluster_final Final Product 2,3-dichloroaniline 2,3-dichloroaniline Intermediate_1 7,8-dichloro-4-hydroxy- quinoline-3-carboxylic acid ethyl ester 2,3-dichloroaniline->Intermediate_1 Gould-Jacobs Cyclization EMME Diethyl ethoxymethylenemalonate EMME->Intermediate_1 Intermediate_2 1-ethyl-7,8-dichloro- 1,4-dihydro-4-oxo-quinoline- 3-carboxylic acid Intermediate_1->Intermediate_2 N-Alkylation & Saponification Final_Product Quinolone Antibiotic Intermediate_2->Final_Product Further Derivatization

Caption: A representative synthetic workflow for creating quinolone antibiotics.

Diagram 2: Derivatization Workflow of this compound

G cluster_derivatization Derivatization Pathways Start This compound Amide N-Substituted-7-chloroquinoline- 8-carboxamide Start->Amide Amide Coupling (Protocol 1) Amine 7-Chloroquinolin-8-amine Start->Amine Hofmann/Curtius/Schmidt Rearrangement (Protocol 2) Bioactive Bioactive Quinolone Derivatives Amide->Bioactive Amine->Bioactive G cluster_bacterial_cell Bacterial Cell Quinolone Quinolone Antibiotic (Derived from 7-CQ-8-CA) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Application Notes and Protocols for the Quantification of 7-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 7-Chloroquinoline-8-carboxylic acid. The methods described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers involved in the quality control, stability testing, and pharmacokinetic analysis of this compound.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. The analytical methods detailed below are designed to provide high sensitivity, specificity, and reliability for the determination of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological samples.

Analytical Methods Overview

Two primary analytical methods are presented:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of the analyte in bulk materials and pharmaceutical formulations where concentration levels are relatively high. This method is excellent for purity assessment and routine quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, making it suitable for pharmacokinetic studies in biological matrices like plasma and urine.

Data Presentation: Quantitative Method Parameters

The following tables summarize the proposed quantitative performance parameters for the analytical methods. These are target parameters and require validation in a laboratory setting.

Table 1: Proposed HPLC-UV Method Quantitative Data
ParameterTarget Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~4.5 min
Table 2: Proposed LC-MS/MS Method Quantitative Data
ParameterTarget Value
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Retention Time~2.1 min

Experimental Protocols

HPLC-UV Method for Bulk Material and Formulations

This protocol describes a reverse-phase HPLC method with UV detection for the assay and purity determination of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

4.1.2. Chromatographic Conditions

  • Instrument: HPLC system with UV/Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-8 min: 90% B

    • 8-8.5 min: 90% to 10% B

    • 8.5-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 1 to 200 µg/mL.

  • Sample Preparation (Bulk Powder): Prepare a sample solution with a target concentration of 100 µg/mL by dissolving the powder in methanol and then diluting with the mobile phase mixture.

4.1.4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol (Stock Solution) A->B C Prepare Calibration Standards (1-200 µg/mL) B->C D Prepare Sample Solution (~100 µg/mL) B->D E Inject 10 µL onto HPLC System D->E F Separate on C18 Column E->F G Detect at 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV analysis workflow for this compound.

LC-MS/MS Method for Biological Samples

This protocol is a proposed method for the sensitive quantification of this compound in plasma, based on methods for structurally similar compounds. This method requires full validation before use.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, e.g., isotopically labeled this compound or a related quinoline derivative.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Control (blank) plasma

4.2.2. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Proposed):

    • Analyte (C₁₀H₆ClNO₂; MW: 207.61): Q1: 208.0 → Q3: 162.0 (loss of COOH)

    • Internal Standard: To be determined based on selection.

4.2.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Calibration Standards: Spike control plasma with working solutions of the analyte to create calibration standards ranging from 0.5 to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

4.2.4. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Pipette 50 µL Plasma Sample B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex to Mix & Precipitate Protein B->C D Centrifuge at 14,000 x g C->D E Transfer Supernatant to Vial D->E F Inject 5 µL onto UHPLC E->F G Separate on C18 Column F->G H Ionize (ESI+) & Detect (MRM Transitions) G->H I Integrate Analyte & IS Peak Areas H->I J Calculate Area Ratio (Analyte/IS) I->J K Quantify using Calibration Curve J->K

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials, while the proposed LC-MS/MS method offers the high sensitivity required for bioanalytical applications. It is imperative that these methods, particularly the LC-MS/MS protocol, undergo thorough validation in accordance with regulatory guidelines (e.g., ICH, FDA) to ensure their accuracy, precision, and reliability for their intended purpose.

Application Notes and Protocols for the Analysis of 7-Chloroquinoline using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 7-chloroquinoline in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC method coupled with UV detection for the determination of 7-chloroquinoline. This method is suitable for purity assessment and quantification in pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 7-chloroquinoline reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical tablets, a representative number of tablets should be crushed to a fine powder. An amount of powder equivalent to a single dose should be accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration before injection.

Quantitative Data Summary: HPLC-UV
ParameterHPLC Method
Instrumentation HPLC with UV Detector
Column C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection 254 nm
Retention Time ~4-6 min (dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Quantification (LOQ) ~1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This section details a sensitive and selective LC-MS/MS method for the quantification of 7-chloroquinoline, particularly applicable to biological matrices such as plasma and urine.[1][2][3]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Waters XTerra® MS C18, 2.1 x 50 mm, 3.5 µm).[1][2][3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient Elution: A gradient elution is typically used to ensure good separation and peak shape. A representative gradient is shown in the table below.

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Room Temperature.[2]

Gradient Elution Program:

Time (min)% Solvent B
0.020
0.870
2.895
3.895
4.040
5.540

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • 7-Chloroquinoline: The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z for the precursor and product ions would need to be determined by direct infusion of a standard solution.

    • Internal Standard (IS): A suitable internal standard, such as a deuterated analog of 7-chloroquinoline or a structurally similar compound, should be used.

  • Ion Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~550 °C[2]

    • Nebulizer Gas (GS1): 55 psi[2]

    • Heater Gas (GS2): 50 psi[2]

4. Sample Preparation (for Biological Samples):

  • Protein Precipitation: This is a common and effective method for cleaning up plasma and urine samples.[1][3]

  • Procedure:

    • To 50 µL of plasma or urine sample, add 200 µL of acetonitrile containing the internal standard.[1]

    • Vortex the mixture for 30 seconds.[1]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.[1][4]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][4]

Quantitative Data Summary: LC-MS/MS

The following table summarizes the expected performance of the LC-MS/MS method, based on data for structurally similar compounds.[1][2][3][4]

ParameterLC-MS/MS Method
Instrumentation UHPLC-Triple Quadrupole MS
Column Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)[1][2][3]
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile[2]
Flow Rate 0.5 mL/min[2]
Ionization ESI+[2]
Retention Time ~1-2 min[1][2][3]
Linearity Range 1 - 1000 ng/mL[1][2][3][4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][4]
Accuracy (% of nominal) Within 15%[1][2][3][4]
Precision (% RSD) Within 15%[1][2][3][4]
Extraction Recovery > 95%[1][3]

Visualizations

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceutical or Biological) Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction HPLC HPLC System Extraction->HPLC HPLC Analysis LCMS LC-MS/MS System Extraction->LCMS LC-MS Analysis Detector Detector (UV or MS) HPLC->Detector LCMS->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC and LC-MS analysis.

LCMS_Sample_Prep_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma/Urine Sample Acetonitrile 200 µL Acetonitrile with Internal Standard Vortex Vortex Mix (30s) Acetonitrile->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection

Caption: Workflow for LC-MS/MS sample preparation.

References

Application Notes and Protocols for the Purification of Crude 7-Chloroquinoline-8-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Chloroquinoline-8-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount for the efficacy and safety of the final products. The primary synthesis of this compound often results in a crude product containing impurities from side reactions and starting materials. These impurities can interfere with subsequent synthetic steps and compromise the quality of the active pharmaceutical ingredient (API) or final product.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures, a significant purification can be achieved. This document provides detailed application notes and a comprehensive protocol for the purification of crude this compound by recrystallization.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should dissolve the target compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides an illustrative guide based on general principles of solubility for aromatic carboxylic acids and data from related compounds. Researchers are encouraged to perform small-scale solubility tests to confirm the optimal solvent for their specific crude material.

Table 1: Illustrative Solubility Characteristics of this compound in Various Solvents

SolventStructurePolarityBoiling Point (°C)Solubility at 25°C (g/100mL)Solubility at Boiling (g/100mL)Suitability for Recrystallization
WaterH₂OHigh100Very LowLowPoor
EthanolCH₃CH₂OHHigh78LowModerateFair to Good
MethanolCH₃OHHigh65LowModerateFair to Good
Isopropanol(CH₃)₂CHOHMedium82LowModerateGood
1-Methoxy-2-propanolCH₃OCH₂CH(OH)CH₃Medium120LowHighExcellent[1]
Acetone(CH₃)₂COMedium56ModerateHighFair (Low boiling point)
TolueneC₆H₅CH₃Low111Very LowLowPoor
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOHigh153HighVery HighPoor (Solvent removal difficult)

Note: The values in this table are estimates and should be used as a guideline for solvent screening.

Experimental Protocol: Purification of this compound

This protocol is based on a patented method for the purification of 7-chloroquinoline-8-carboxylic acids and is designed to yield a high-purity product.[1]

3.1 Materials and Equipment

  • Crude this compound

  • 1-Methoxy-2-propanol (or another suitable alcohol)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Round-bottom flask or a suitable reaction vessel (pressure-rated if necessary)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven

3.2 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the experiment in a well-ventilated fume hood.

  • 1-Methoxy-2-propanol is flammable; avoid open flames.

  • Sodium hydroxide is corrosive; handle with care.

3.3 Recrystallization Procedure

  • Preparation of the Solution:

    • Place 100 g of crude, water-moist this compound into a suitable reaction vessel. The water content of the crude product can range from 1% to 50%.[1]

    • Add 400 mL of 1-methoxy-2-propanol to the vessel.[1]

    • Add 1 g of 50% aqueous sodium hydroxide solution. The addition of a small amount of base is crucial to prevent the esterification of the carboxylic acid with the alcohol solvent, which can lead to yield loss.[1]

  • Dissolution:

    • Securely close the apparatus and begin heating the suspension to 150°C with stirring. This will generate an elevated pressure of approximately 3.1 bar.[1]

    • Maintain this temperature until all the this compound has completely dissolved, resulting in a clear solution.

  • Crystallization:

    • Once the solid is fully dissolved, begin a slow and controlled cooling process. A linear cooling gradient of approximately 10-20°C per hour is recommended to promote the growth of large, pure crystals.[1]

    • Allow the solution to cool to approximately 25°C over a period of about 7 hours.[1]

  • Isolation of Crystals:

    • Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with 100 mL of fresh, cold 1-methoxy-2-propanol to remove any residual mother liquor containing impurities.[1]

  • Drying:

    • Transfer the purified crystals to a drying oven and dry them under vacuum at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

3.4 Expected Yield and Purity

  • Purity: The purity of the recrystallized product is expected to be in the range of 97-98%.[1]

  • Yield: The yield will depend on the initial purity of the crude material and the precise conditions of the recrystallization.

Visualization of the Experimental Workflow and Purification Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying logic of the purification process.

experimental_workflow start Start: Crude this compound add_solvent Add 1-Methoxy-2-propanol and NaOH solution start->add_solvent heat Heat to 150°C with stirring (Complete Dissolution) add_solvent->heat cool Slowly cool to 25°C (Crystallization) heat->cool filter Vacuum filter to isolate crystals cool->filter wash Wash crystals with cold solvent filter->wash dry Dry crystals under vacuum wash->dry end End: Pure this compound dry->end purification_logic cluster_0 Crude Sample cluster_1 Recrystallization Process cluster_2 Separated Components crude This compound + Soluble Impurities + Insoluble Impurities dissolve Dissolve in hot solvent crude->dissolve hot_filter Hot filtration (optional) Removes insoluble impurities dissolve->hot_filter cool_crystallize Cool to crystallize pure product hot_filter->cool_crystallize cold_filter Cold filtration cool_crystallize->cold_filter pure_product Pure Crystalline Product cold_filter->pure_product impurities Impurities remain in mother liquor cold_filter->impurities

References

Application Notes & Protocols: Derivatization of 7-Chloroquinoline-8-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 7-chloroquinoline-8-carboxylic acid, a versatile scaffold for the synthesis of novel compounds for biological screening. The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the synthesis of amide and sulfonamide derivatives and outlines protocols for their biological evaluation.

Overview of Derivatization Strategies

This compound serves as a key starting material for creating a library of diverse compounds. The carboxylic acid functional group is readily amenable to derivatization, most commonly through the formation of amide or ester linkages. Additionally, the quinoline ring system can be further functionalized. This application note will focus on the derivatization of the carboxylic acid moiety.

The general workflow for derivatization and subsequent biological screening is outlined below:

workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) start->activation coupling Amide or Sulfonamide Coupling (with various amines/sulfonamides) activation->coupling purification Purification (Crystallization or Chromatography) coupling->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Antiproliferative Assay) characterization->screening Compound Library hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., Enzyme Inhibition, MIC) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Chloroquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for In Vitro Efficacy Testing of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of 7-chloroquinoline derivatives, offering a framework for consistent and reproducible efficacy testing. The included methodologies, data presentation formats, and visual workflows are designed to aid researchers in the discovery and development of novel 7-chloroquinoline-based therapeutic agents.

Data Presentation: Comparative Efficacy of 7-Chloroquinoline Derivatives

The following tables summarize the in vitro efficacy of various 7-chloroquinoline derivatives against malarial parasites and cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater potency.

Antimalarial Activity
Compound ID/SeriesDerivative ClassP. falciparum StrainIC50 (nM)Reference CompoundReference IC50 (nM)
Chloroquine4-Aminoquinoline3D7 (Sensitive)9.8 - 22.1--
Chloroquine4-AminoquinolineK1, W2, Dd2 (Resistant)>100, 9600, 60 - 160--
AM-1 (racemic)N-lupinyl-7-chloro-4-aminoquinolineD-1016-35Chloroquine<30
Heteroaryl derivativesHeteroaryl-7-chloro-4-aminoquinolineD-10<30Chloroquine<30
Benzimidazole hybrids7-Chloroquinoline-benzimidazoleD-10<30Chloroquine<30
7-Chloroquinoline-sulfonamide hybrid 12dSulfonamide Hybrid3D7 (Sensitive)1490--
7-Chloroquinoline-sulfonamide hybrid 13aSulfonamide Hybrid3D7 (Sensitive)2110--
7-Chloroquinolotriazole derivative ATriazole DerivativeW2 (Resistant)9600--
7-Chloroquinolotriazole derivative BTriazole DerivativeW2 (Resistant)40900--
CQPA-267-chloroquinolin-4-yl piperazine-1-yl acetamideNF541290Quinine180
CQPPM-94-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanoneNF541420Quinine180

Table 1: In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives Against various P. falciparum Strains.[2][4]

Anticancer Activity
Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 8MCF-7 (Breast)82.60 ± 0.57Doxorubicin79.30 ± 1.19
Derivative 8HCT-116 (Colon)27.19 ± 0.77Doxorubicin80.30 ± 2.10
Derivative 9MCF-7 (Breast)77.70 ± 10.90Doxorubicin79.30 ± 1.19
Derivative 9HCT-116 (Colon)65.82 ± 2.24Doxorubicin80.30 ± 2.10
Derivative 10MCF-7 (Breast)54.46 ± 2.40Doxorubicin79.30 ± 1.19
Derivative 10HCT-116 (Colon)46.36 ± 7.79Doxorubicin80.30 ± 2.10
Derivative 11HL-60 (Leukemia)4.60--
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65 (µg/cm³)--
7-chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM (Leukemia)0.6 - 1.1--
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM (Leukemia)0.55 - 2.74--

Table 2: In Vitro Cytotoxic Activity of 7-Chloroquinoline Derivatives Against Human Cancer Cell Lines.[1][3][5][6][7]

Antiviral Activity
Compound ID/SeriesVirusCell LineEC50 (µM)Selectivity Index (SI)
Paulownin triazole-chloroquinoline derivative 7Chikungunya virus (CHIKV)Vero9.05>16.8

Table 3: In Vitro Antiviral Activity of a 7-Chloroquinoline Derivative.[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate further research.

Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of antimalarial compounds by quantifying parasite DNA.[2]

Materials:

  • Plasmodium falciparum strains (e.g., 3D7, K1, W2)

  • Human erythrocytes (O+ blood type)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I fluorescent dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4] Monitor parasitemia daily via Giemsa-stained thin blood smears.[4]

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.[4]

  • Assay Setup: Prepare a parasite suspension with 1-2% parasitemia and 2% hematocrit. Add 100 µL of the parasite suspension to each well of a 96-well plate. Add the serially diluted compounds to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled atmosphere.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.[4]

  • Data Acquisition: Incubate the plates in the dark for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Parasite Culture (P. falciparum) plate_setup Plate Setup (96-well plate) culture->plate_setup compound_prep Compound Preparation (Serial Dilutions) compound_prep->plate_setup incubation Incubation (72 hours) plate_setup->incubation lysis_staining Cell Lysis & SYBR Green Staining incubation->lysis_staining readout Fluorescence Reading (485nm/530nm) lysis_staining->readout analysis IC50 Calculation (Dose-Response Curve) readout->analysis

Workflow of the SYBR Green I-based antimalarial assay.
Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in an appropriate growth medium at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivatives for 48 to 72 hours.[5][6]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL solution of MTT to each well.[5]

  • Incubation: Incubate the plates for a few hours, during which viable cells will convert the yellow MTT into a purple formazan precipitate.[4]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (48-72 hours) cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition formazan_incubation Formazan Formation (Incubation) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization readout Absorbance Reading (570nm) solubilization->readout analysis IC50 Calculation (Dose-Response Curve) readout->analysis

Workflow of the MTT assay for determining cytotoxicity.
Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus of interest (e.g., Chikungunya virus)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • MTT or other viability staining solution

  • Microplate reader

Protocol:

  • Cytotoxicity Assay: First, determine the non-toxic concentrations of the test compound on the host cells using the MTT assay as described above.[8]

  • Antiviral Assay Setup: Seed Vero cells in 96-well plates.[8]

  • Infection and Treatment: Infect the cells with the virus and treat them with non-cytotoxic concentrations of the 7-chloroquinoline derivative.[8] Include positive (e.g., ribavirin, amantadine) and negative (vehicle) controls.[8]

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected cells (typically 72 hours).[8]

  • Quantification of Cell Viability: Measure cell viability using the MTT assay. The absorbance at 492 nm is measured to quantify the formation of formazan crystals.[8]

  • Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from viral CPE (EC50).[8] The selectivity index (SI) is then calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many novel 7-chloroquinoline derivatives are still under investigation, quinoline-based compounds are known to exert their biological effects through various pathways.[5]

Proposed Anticancer Mechanism of Action

Quinoline derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells.[7] A potential signaling pathway involves the induction of cellular stress, leading to the activation of apoptotic cascades.

G compound 7-Chloroquinoline Derivative stress Cellular Stress (e.g., ROS generation) compound->stress dna_damage DNA/RNA Damage compound->dna_damage apoptosis Apoptosis Induction stress->apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Proposed anticancer signaling pathway for 7-chloroquinoline derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloroquinoline and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 7-chloroquinoline, particularly focusing on the Gould-Jacobs reaction, a common method for preparing the quinoline core.

Question 1: I am experiencing a low yield in my Gould-Jacobs reaction. What are the potential causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs reaction are a frequent issue. The primary causes and recommended solutions are outlined below:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in the range of 250-300°C.[1]

    • Solution: Gradually increase the reaction temperature. If a high-boiling solvent is used, ensure it has reached the optimal temperature for cyclization.[1] Microwave heating can also be an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[1][2]

  • Sub-optimal Reaction Time: Both insufficient and excessive heating times can negatively impact the yield.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1] Be aware that prolonged heating can lead to product degradation.[1][2]

  • Reagent Quality: The purity of the starting materials, such as the aniline and diethyl ethoxymethylenemalonate (DEEM), is crucial.

    • Solution: Use fresh, high-quality reagents. It is also recommended to use a slight excess of the malonic ester derivative.[1]

  • Product Degradation: The high temperatures required for cyclization can sometimes lead to the formation of dark, tarry materials due to product degradation.[1]

    • Solution: Optimize the balance between reaction temperature and time. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can ensure more even heating and minimize decomposition.[1]

Question 2: My final product is a viscous oil that is difficult to crystallize. What steps can I take to isolate a solid product?

Answer: Difficulty in obtaining a crystalline product often points to the presence of impurities or residual solvent.

  • Residual Solvent: High-boiling solvents used in the cyclization step can be challenging to remove completely.

    • Solution: Ensure the thorough removal of the solvent under a high vacuum.[1]

  • Impurities: The presence of side-products or unreacted starting materials can inhibit crystallization.

    • Solution: Purify the crude product using column chromatography. Alternatively, try triturating the oil with a non-polar solvent such as hexane or petroleum ether to induce crystallization.[1]

Question 3: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity?

Answer: The formation of positional isomers is a common challenge, especially when using substituted anilines in the Gould-Jacobs reaction or during subsequent electrophilic substitution reactions like nitration.[3]

  • Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[4]

    • Solution: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring. Careful selection of starting materials and reaction conditions is key. In some cases, separation of the isomers by chromatography may be necessary.

  • Nitration of 7-Chloroquinoline: The nitration of 7-chloroquinoline can lead to the formation of 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline in addition to the desired 7-chloro-6-nitroquinoline.[3]

    • Solution: Carefully control the reaction temperature and the rate of addition of the nitrating agent, as regioselectivity can be temperature-dependent. High-resolution separation techniques may be required for purification.[3]

Data Presentation: Optimizing Gould-Jacobs Reaction Conditions

The following table summarizes the effect of reaction conditions on the yield of the cyclization step in a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).[5]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12502051
2300202037
32506061
4300602428
530051447

Data sourced from a Biotage application note.[5]

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the product yield remains low even after extended reaction times.[5] Increasing the temperature to 300°C significantly improves the yield.[5] However, prolonged reaction times at high temperatures can lead to product degradation, as seen in the drop in yield from 20 to 60 minutes.[5] An optimal condition was found to be 300°C for 5 minutes, which provided the highest isolated yield of 47%.[5] This highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2][5]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline Derivatives (Conventional Heating)

This protocol describes a two-step process involving an initial condensation followed by thermal cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[6]

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.[1]

  • Once the reaction is complete (as determined by TLC or disappearance of the aniline starting material), remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.[6]

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[1]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.[1]

  • Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation of the crude product.[5]

  • Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.[5]

  • Further purification can be achieved by recrystallization or column chromatography.[1]

Protocol 2: Synthesis of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a key precursor for many biologically active molecules, including chloroquine.[7] The synthesis typically involves the Gould-Jacobs reaction to form 7-chloro-4-hydroxyquinoline, followed by chlorination.

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline

  • Follow the Gould-Jacobs protocol described above, using 3-chloroaniline as the starting aniline. This will produce the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[7]

  • Hydrolyze the resulting ester with a base such as sodium hydroxide.[7][8]

  • Decarboxylate the resulting carboxylic acid by heating it to 250-270°C to yield 7-chloro-4-hydroxyquinoline.[7]

Step 2: Chlorination

  • Treat the 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

  • The reaction will substitute the hydroxyl group at the 4-position with a chlorine atom, yielding 4,7-dichloroquinoline.[7]

Visualizations

Gould_Jacobs_Workflow reagents Start: Reagents (Aniline + DEEM) condensation Condensation (100-130°C) reagents->condensation cyclization Thermal Cyclization (250-300°C) condensation->cyclization saponification Saponification (Base Hydrolysis) cyclization->saponification decarboxylation Decarboxylation (Heating) saponification->decarboxylation workup Work-up & Purification (Precipitation, Filtration, Recrystallization) decarboxylation->workup product Final Product: 4-Hydroxyquinoline workup->product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Tree start Low Yield Observed check_cyclization Is cyclization incomplete? start->check_cyclization check_degradation Is there evidence of product degradation (e.g., tar formation)? start->check_degradation check_impurities Is the product impure or oily? start->check_impurities increase_temp Increase reaction temperature and/or extend reaction time. Consider microwave heating. check_cyclization->increase_temp Yes optimize_conditions Optimize temperature and reaction time. Ensure even heating. check_degradation->optimize_conditions Yes purify Purify via column chromatography or recrystallization/trituration. check_impurities->purify Yes success Yield Improved increase_temp->success optimize_conditions->success purify->success

Caption: Troubleshooting decision tree for low yield issues.

References

Byproduct formation in the synthesis of 7-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Chloroquinoline-8-carboxylic acid, with a particular focus on byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Final Product Incomplete Cyclization: The thermal cyclization step in the Gould-Jacobs synthesis may be incomplete.[1] Suboptimal Reaction Temperature: The temperature for the cyclization or oxidation may be too low for the reaction to proceed to completion or too high, leading to degradation.[1] Impure Starting Materials: The presence of impurities in the starting materials, such as 3-chloroaniline or 7-chloro-8-methylquinoline, can lead to side reactions.Optimize Cyclization Conditions: Increase the reaction temperature or prolong the reaction time for the cyclization step. The use of high-boiling point solvents like Dowtherm A can facilitate the high temperatures required.[2] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[3] Fine-tune Reaction Temperature: Carefully control the temperature at each step of the synthesis. A thorough time-temperature examination is recommended to find the optimal balance that maximizes product formation and minimizes degradation.[1] Ensure Purity of Starting Materials: Use highly purified starting materials. Recrystallize or distill starting materials if their purity is questionable.
Difficult Purification of Final Product Presence of Multiple Byproducts: Several side reactions can lead to a complex mixture of products that are difficult to separate. Co-precipitation of Impurities: Byproducts with similar solubility to the desired product may co-precipitate during crystallization.Employ Advanced Purification Techniques: If standard recrystallization is insufficient, consider column chromatography on silica gel. Utilize pH-Mediated Purification: As the product is a carboxylic acid, its solubility is pH-dependent. Dissolving the crude product in a basic solution and then re-precipitating by acidification can help remove neutral or basic impurities. Recrystallization with a Base: A patented method suggests recrystallization from lower alcohols in the presence of a small amount of base to improve purity.[4]
Presence of a Persistent, Unidentified Impurity Isomeric Byproducts: Formation of isomeric quinoline structures can be difficult to separate from the desired product. Over-chlorination or Incomplete Oxidation: In syntheses starting from 7-chloro-8-methylquinoline, impurities can arise from chlorination at other positions on the quinoline ring or incomplete oxidation of the methyl group.[4]Characterize the Impurity: Utilize analytical techniques such as HPLC-MS, LC-SPE-NMR, and GC-MS to identify the structure of the impurity.[5][6] This will inform the development of a targeted purification strategy. Modify Reaction Conditions: To avoid over-chlorination, use a milder chlorinating agent or control the stoichiometry carefully. For incomplete oxidation, increase the amount of oxidizing agent or the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction for synthesizing the quinoline core of this compound can lead to several byproducts. The most common include:

  • Incomplete Cyclization Product: The intermediate, diethyl ((3-chloroanilino)methylene)malonate, may not fully cyclize, especially if the reaction temperature is too low or the reaction time is too short.[1]

  • Decarboxylated Byproduct: At the high temperatures often used for cyclization, the carboxylic acid group (or the ester precursor) can be lost, leading to the formation of 7-chloroquinoline.[1]

  • Isomeric Products: Depending on the starting aniline, there is a possibility of forming isomeric quinoline structures, although the regioselectivity of the Gould-Jacobs reaction is generally good.

Q2: My synthesis involves the oxidation of 7-chloro-8-methylquinoline. What byproducts should I look out for?

A2: The oxidation of the 8-methyl group to a carboxylic acid can result in byproducts. A patent for this process suggests that impurities can arise from chlorination on the ring system and the methyl group during the preparation of the starting material.[4] During the oxidation step itself, potential byproducts include:

  • Incompletely Oxidized Intermediates: This could include 7-chloro-8-(hydroxymethyl)quinoline or 7-chloroquinoline-8-carbaldehyde.

  • Over-oxidation Products: While less common, harsh oxidation conditions could potentially lead to degradation of the quinoline ring.

Q3: How can I minimize byproduct formation during the synthesis?

A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Strict Temperature Control: Maintain the optimal temperature for each reaction step. For the Gould-Jacobs cyclization, a sufficiently high temperature is needed, but excessive heat can lead to decarboxylation.[1]

  • Purity of Reagents: Use high-purity starting materials to prevent side reactions.

  • Inert Atmosphere: When necessary, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.

  • Controlled Addition of Reagents: Slow and controlled addition of reagents, particularly strong oxidizing or chlorinating agents, can help to prevent localized high concentrations and reduce the formation of byproducts.

Q4: What are the recommended analytical methods for identifying and quantifying byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the main product from byproducts and for quantifying their relative amounts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is invaluable for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated byproducts. Techniques like LC-SPE-NMR can be used to obtain NMR spectra of impurities directly from the HPLC eluent.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities that may be present in the starting materials or formed during the reaction.[6]

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (Gould-Jacobs Reaction Intermediate)

This protocol is adapted from the synthesis of similar compounds and serves as a starting point for optimization.

  • In a round-bottom flask equipped with a condenser and a distillation apparatus, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring to 130-140 °C. Ethanol will begin to distill off.

  • Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected.

  • The crude diethyl ((3-chloroanilino)methylene)malonate can be used directly in the next step or purified by vacuum distillation.

Cyclization to form 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • Add the crude diethyl ((3-chloroanilino)methylene)malonate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.

  • Heat the mixture to 240-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Hydrolysis to this compound

Note: The above Gould-Jacobs protocol leads to a 3-carboxy ester. To obtain the 8-carboxylic acid, a different synthetic route starting, for example, from 7-chloro-8-methylquinoline is typically employed.

Oxidation of 7-chloro-8-methylquinoline
  • Dissolve 7-chloro-8-methylquinoline in a suitable solvent such as acetic acid or sulfuric acid.

  • Add an oxidizing agent, such as potassium permanganate or nitric acid, portion-wise while monitoring the temperature.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and dry to obtain the crude this compound.

Purification by Recrystallization
  • Suspend the crude this compound in a lower alcohol that is miscible with water, such as 1-methoxy-2-propanol.[4]

  • Add a small amount of a base, for example, a 50% aqueous solution of sodium hydroxide (approximately 1% w/w relative to the crude product).[4]

  • Heat the mixture in a sealed vessel to around 150 °C until the solid completely dissolves.[4]

  • Slowly cool the solution to room temperature over several hours to allow for crystal formation.[4]

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[4]

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_gould_jacobs Gould-Jacobs Reaction cluster_oxidation Oxidation Route 3-Chloroaniline 3-Chloroaniline Intermediate Diethyl ((3-chloroanilino)methylene)malonate 3-Chloroaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclized_Ester 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester Intermediate->Cyclized_Ester High Temp. Cyclization Incomplete_Cyclization Byproduct: Incomplete Cyclization Intermediate->Incomplete_Cyclization Low Temp. Decarboxylated_Ester Byproduct: Decarboxylated Quinoline Cyclized_Ester->Decarboxylated_Ester Excessive Heat Start_Ox 7-Chloro-8-methylquinoline Final_Product This compound Start_Ox->Final_Product Oxidation (e.g., KMnO4) Incomplete_Ox Byproduct: Partially Oxidized Intermediates Start_Ox->Incomplete_Ox Insufficient Oxidant

Caption: Synthetic routes to this compound and potential byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Completed check_yield Is the yield acceptable? start->check_yield check_purity Is the purity acceptable (by TLC/HPLC)? check_yield->check_purity Yes optimize_reaction Optimize reaction conditions (Temp, Time, Reagents) check_yield->optimize_reaction No analyze_byproducts Characterize impurities (LC-MS, NMR) check_purity->analyze_byproducts No end_ok Process Successful check_purity->end_ok Yes improve_purification Improve purification method (Recrystallization, Chromatography) analyze_byproducts->improve_purification optimize_reaction->start improve_purification->start end_nok Re-evaluate Synthetic Route improve_purification->end_nok If still impure

Caption: A logical workflow for troubleshooting issues in the synthesis.

References

Technical Support Center: 7-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 7-Chloroquinoline-8-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound synthesis?

A1: Impurities in crude this compound often originate from by-products formed during its synthesis. The manufacturing process typically involves the chlorination of 8-methylquinolinecarboxylic acid followed by oxidation. Undesired impurities can arise from side reactions on both the quinoline ring system and the methyl group during these steps.[1] Additionally, the crude product may contain residual water, with content ranging from 1% to 50%.[1]

Q2: What is the recommended primary method for purifying crude this compound?

A2: The most cited method for the purification of this compound is recrystallization.[1] This technique has been shown to be effective in removing impurities generated during synthesis.

Q3: Are there any known issues with standard recrystallization procedures for this compound?

A3: Yes, a notable issue when using lower alcohols as the recrystallization solvent is the potential for esterification of the carboxylic acid group. This side reaction can lead to a loss of the desired product, with yield reductions of up to 10%.[1]

Q4: How can the issue of esterification during recrystallization be mitigated?

A4: To prevent the partial esterification of this compound when using alcoholic solvents, the recrystallization process can be carried out in the presence of a small amount of a base.[1] The addition of a base, such as an alkali metal or alkaline earth metal hydroxide, helps to suppress the esterification reaction.[1]

Troubleshooting Guide

Issue 1: Low Purity After Recrystallization

Symptom: The purity of the this compound, as determined by analytical methods such as HPLC or NMR, remains below the desired specification after a single recrystallization.

Possible Causes:

  • Inappropriate Solvent Choice: The selected solvent may not have the optimal solubility profile for the target compound and impurities (i.e., the compound is too soluble or the impurities are not soluble enough at high temperatures, or the compound does not readily crystallize upon cooling).

  • Presence of Insoluble Impurities: Some impurities may be insoluble in the chosen recrystallization solvent.

  • Formation of Persistent By-products: The synthesis may have produced by-products with similar solubility characteristics to this compound, making separation by simple recrystallization difficult.

Troubleshooting Steps:

  • Optimize the Recrystallization Protocol:

    • Solvent System: Experiment with different solvents or solvent mixtures. A patent suggests using lower alcohols that are miscible with water, such as 1-methoxy-2-propanol, methanol, ethanol, or isopropanol.[1]

    • Base Addition: If not already implemented, add a small amount (0.1 to 1% by weight) of a base like sodium hydroxide to the recrystallization mixture when using an alcohol-based solvent to prevent esterification.[1]

    • Controlled Cooling: Ensure a slow cooling process to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Pre-purification Steps:

    • Hot Filtration: If insoluble impurities are observed, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.

    • Activated Carbon Treatment: To remove colored impurities, add a small amount of activated carbon to the hot solution, stir for a short period, and then perform a hot filtration to remove the carbon particles.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an appropriate organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The impurities may remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound, which is subsequently collected by filtration.

    • Chromatography: If recrystallization and extraction methods are insufficient, column chromatography over silica gel can be employed. A suitable eluent system will need to be developed to effectively separate the target compound from the impurities.

Issue 2: Poor Recovery/Yield After Purification

Symptom: A significant loss of product is observed after the purification process, resulting in a low yield.

Possible Causes:

  • Esterification: As previously mentioned, esterification can occur when recrystallizing from an alcohol without a base, leading to product loss.[1]

  • High Solubility in Mother Liquor: The purified compound may have significant solubility in the recrystallization solvent even at low temperatures, causing a portion to remain in the mother liquor.

  • Premature Crystallization: The product may crystallize too early during a hot filtration step, leading to loss.

Troubleshooting Steps:

  • Prevent Esterification: When using alcoholic solvents for recrystallization, add a small amount of a base.[1]

  • Optimize Solvent Volume and Temperature:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystallization and minimize solubility in the mother liquor.

  • Recover Product from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover additional product. The purity of this second crop should be checked separately.

  • Prevent Premature Crystallization: During hot filtration, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and the product from crystallizing prematurely.

Experimental Protocols

Recrystallization with Base

This protocol is adapted from a patented method for the purification of 7-chloroquinoline-8-carboxylic acids.[1]

Objective: To purify crude this compound by recrystallization while minimizing esterification.

Materials:

  • Crude this compound

  • 1-methoxy-2-propanol (or other suitable water-miscible lower alcohol)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Heating mantle with stirrer

  • Reflux condenser

  • Pressure-rated reaction vessel (if heating above the solvent's boiling point)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a suspension of 100 g of crude, water-moist this compound in 400 mL of 1-methoxy-2-propanol in a suitable reaction vessel.

  • Add 1 g of 50% strength aqueous sodium hydroxide solution to the suspension.

  • If using a closed apparatus, heat the mixture to 150 °C. This will result in an elevated pressure of approximately 3.1 bar.[1] Alternatively, heat the mixture to reflux under atmospheric pressure.

  • Continue heating until the carboxylic acid has completely dissolved.

  • Slowly cool the solution to approximately 25 °C over a period of about 7 hours.

  • Filter the crystallized product using a Büchner funnel.

  • Wash the filter cake with 100 mL of the solvent (1-methoxy-2-propanol).

  • Dry the purified product in a drying oven.

Data Presentation

The following table summarizes the expected outcomes based on the purification method described.

Purification MethodKey ParametersExpected Purity ImprovementPotential IssuesMitigation Strategy
Recrystallization from Alcohol Solvent: 1-methoxy-2-propanol; Temperature: 150 °C (under pressure)Significant increase in purityEsterification of the carboxylic acid, leading to up to 10% yield loss.[1]Add a small amount of base (e.g., 0.1-1% NaOH by weight).[1]

Visualizations

Purification_Troubleshooting_Workflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude 7-Chloroquinoline- 8-carboxylic acid recrystallization Recrystallization from Alcohol + Base start->recrystallization analysis Check Purity (HPLC/NMR) recrystallization->analysis pure_product Pure Product (Meets Specification) analysis->pure_product Purity OK low_purity Low Purity analysis->low_purity Purity Not OK optimize Optimize Recrystallization (Solvent, Cooling Rate) low_purity->optimize pre_purify Pre-purification (Hot Filtration, Carbon) low_purity->pre_purify alt_method Alternative Method (Acid-Base Extraction, Chromatography) low_purity->alt_method optimize->recrystallization pre_purify->recrystallization alt_method->analysis

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Logic cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_mechanism Mechanism of Solution problem Low Yield/Purity in Alcoholic Recrystallization cause Esterification of Carboxylic Acid by Alcohol Solvent problem->cause solution Add a small amount of a base (e.g., NaOH) cause->solution mechanism Base neutralizes acidic conditions, suppressing esterification reaction solution->mechanism

Caption: Logical relationship for mitigating esterification during recrystallization.

References

Stability and degradation of 7-Chloroquinoline-8-carboxylic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-Chloroquinoline-8-carboxylic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. The optimal storage environment is a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of related quinoline compounds, the potential degradation pathways for this compound may include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-chlorine bond, followed by substitution with a hydroxyl group and further oxidation of the quinoline ring.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the carboxylic acid group or other reactions.

Q4: What are the signs of degradation of this compound?

A4: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its solubility profile. For quantitative assessment, the appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram is a clear indicator of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the compound due to improper storage or handling.1. Review storage conditions (light, temperature, humidity). 2. Prepare a fresh solution from a new batch of the compound. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Discoloration of the solid compound Exposure to light or air (oxidation).1. Discard the discolored compound. 2. Ensure future storage is in a tightly sealed, opaque container, and consider purging the container with an inert gas like nitrogen or argon.
Inconsistent experimental results Degradation of the stock solution.1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, protect them from light and store them at an appropriate temperature (e.g., -20 °C). 3. Periodically check the purity of the stock solution by HPLC.
Loss of biological activity or potency Chemical degradation of the compound.1. Verify the purity of the compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a new, high-purity batch of the compound.

Stability and Degradation Data

As specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a template with hypothetical data to illustrate how such information would be presented. These values are for illustrative purposes only and should be determined experimentally.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition Condition Details Time Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C24 h~5%7-Hydroxyquinoline-8-carboxylic acid
Base Hydrolysis 0.1 M NaOH at 60 °C24 h~8%Ring-opened products
Oxidative 3% H₂O₂ at RT24 h~15%N-oxide derivative
Thermal 80 °C (solid state)7 days<2%Not significant
Photolytic UV light (254 nm)24 h~20%7-Hydroxyquinoline-8-carboxylic acid, Quinolinic acid derivatives

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Keep the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light. Protect a control sample from light. Withdraw samples at various time points and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Prepare Solid Sample thermal Thermal Stress prep_solid->thermal prep_solution Prepare Solution Sample acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation photo Photolytic Stress prep_solution->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Identification hplc->mass_spec quantify Quantify Degradation hplc->quantify identify Identify Degradants mass_spec->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway degradation_pathway cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) parent This compound photo_intermediate 7-Hydroxyquinoline-8-carboxylic acid parent->photo_intermediate hν, -Cl, +OH n_oxide This compound N-oxide parent->n_oxide [O] hydrolysis_product Decarboxylation or Ring-opened products parent->hydrolysis_product H+/OH-, Δ photo_product Ring-opened products (e.g., Carboxylic acids) photo_intermediate->photo_product Oxidation

Identifying and characterizing impurities in 7-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 7-chloroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-chloroquinoline, primarily focusing on the Combes synthesis and Gould-Jacobs reaction.

ProblemPotential Cause(s)Recommended Solutions
Low Yield of 7-Chloroquinoline Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time as needed.
Side Reactions: Formation of regioisomers or other byproducts.- Optimize reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired product. - For the Combes synthesis, the choice of acid catalyst can influence the reaction outcome.
Product Loss During Work-up: Inefficient extraction or purification.- Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the basic quinoline product. - Optimize the purification method (e.g., recrystallization solvent, column chromatography parameters).
Presence of Multiple Isomers (e.g., 5-Chloroquinoline) Lack of Regioselectivity in Combes Synthesis: The cyclization of the intermediate from m-chloroaniline can occur at two different positions.- The formation of the 7-chloro isomer is generally favored over the 5-chloro isomer. - Reaction conditions can influence the isomeric ratio. Careful control of temperature and catalyst may improve selectivity. - High-resolution separation techniques like HPLC are necessary for the separation and quantification of isomers.
Significant Amount of Unreacted Starting Materials Inefficient Reaction Conditions: Low temperature, short reaction time, or insufficient catalyst.- Increase reaction temperature and/or time. - Ensure the appropriate stoichiometry of reactants and catalyst.
Poor Quality of Starting Materials: Impurities in m-chloroaniline or the β-dicarbonyl compound (Combes) or malonic ester derivative (Gould-Jacobs).- Use high-purity starting materials. - Purify starting materials if necessary before use.
Formation of Dark, Tarry Byproducts Harsh Reaction Conditions: High temperatures and strong acids can lead to polymerization and degradation.- In the Combes synthesis, slowly add the acid catalyst while cooling the reaction mixture. - Avoid excessive heating and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 7-chloroquinoline via the Combes synthesis?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual m-chloroaniline and the β-dicarbonyl compound (e.g., acetylacetone).

  • Positional Isomer: 5-chloroquinoline derivatives may be formed due to the two possible cyclization pathways.

  • Side-Reaction Products: Products from self-condensation of the β-dicarbonyl compound.

  • Polymeric Material: High temperatures and strong acids can cause polymerization, leading to tar formation.

Q2: What are the likely impurities when using the Gould-Jacobs reaction to synthesize a 7-chloro-4-hydroxyquinoline precursor?

A2: In the Gould-Jacobs reaction, which is a common route to 4-hydroxyquinolines that can be converted to 7-chloroquinoline derivatives, potential impurities include:

  • Unreacted Starting Materials: m-chloroaniline and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate).[1][2]

  • Incompletely Cyclized Intermediate: The anilinomethylenemalonate intermediate may remain if the cyclization step is incomplete.[2]

  • Products of Incomplete Hydrolysis/Decarboxylation: If the subsequent hydrolysis and decarboxylation steps are not driven to completion, the corresponding ester and carboxylic acid derivatives of the quinoline may be present as impurities.

Q3: How can I identify and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying 7-chloroquinoline from its isomers and other non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including unreacted starting materials and some byproducts. A non-polar capillary column, such as a DB-5MS, is typically used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Provides molecular weight information which is crucial for identifying unknown impurities, often used in conjunction with HPLC or GC.

Q4: Are there any specific safety precautions I should take during the synthesis of 7-chloroquinoline?

A4: Yes, it is important to handle the reagents and products with care. 7-chloroquinoline is classified as harmful if swallowed and causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general guideline for the purity analysis of 7-chloroquinoline and can be optimized for specific impurity profiles.

ParameterValue
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 10 mg of the crude sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol provides a general method for the analysis of volatile impurities in a 7-chloroquinoline synthesis mixture.

ParameterValue
Instrumentation GC system coupled to a mass spectrometer
Column Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection 1 µL, splitless injection at 250°C
Oven Program Initial temperature: 80°C, hold for 2 minutes.Ramp: 10°C/min to 280°C.Hold at 280°C for 5 minutes.
MS Parameters Ionization Mode: Electron Ionization (EI) at 70 eVMass Range: m/z 40-450
Sample Preparation Dissolve a small amount of the crude sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Impurity Analysis cluster_characterization Characterization start 7-Chloroquinoline Synthesis (e.g., Combes Reaction) workup Reaction Work-up & Crude Product Isolation start->workup purify Purification (e.g., Recrystallization, Column Chromatography) workup->purify hplc HPLC Analysis purify->hplc gcms GC-MS Analysis purify->gcms nmr NMR Spectroscopy purify->nmr identify Impurity Identification hplc->identify quantify Impurity Quantification hplc->quantify gcms->identify nmr->identify

Caption: Experimental workflow for the synthesis and impurity analysis of 7-chloroquinoline.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Problem Encountered During Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield isomers Isomers Detected? start->isomers Purity Issues side_reactions Significant Side Reactions? incomplete_reaction->side_reactions workup_loss Loss During Work-up? incomplete_reaction->workup_loss optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions refine_purification Refine Purification Technique workup_loss->refine_purification starting_materials Unreacted Starting Materials? isomers->starting_materials tar Tar Formation? isomers->tar separation Employ High-Resolution Separation (HPLC) isomers->separation starting_materials->optimize_conditions control_conditions Control Reaction Conditions (Temperature, Addition Rate) tar->control_conditions

Caption: Logical troubleshooting guide for 7-chloroquinoline synthesis.

References

Challenges in the scale-up of 7-Chloroquinoline-8-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 7-Chloroquinoline-8-carboxylic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable routes for the synthesis of quinoline carboxylic acids are modifications of the Gould-Jacobs reaction.[1] This typically involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester and, if necessary, decarboxylation, yields the desired carboxylic acid. For this compound, this would likely start from 2-amino-3-chlorobenzoic acid derivatives or related anilines. Alternative methods, such as the Doebner-von Miller reaction, can also be adapted for quinoline synthesis.[2]

Q2: What are the critical safety considerations when scaling up the Gould-Jacobs reaction?

A2: The cyclization step of the Gould-Jacobs reaction is often performed at high temperatures, sometimes exceeding 250°C, which can pose significant thermal hazards.[3][4] Key safety considerations include:

  • Thermal Runaway: The reaction can be exothermic, and inefficient heat transfer in large reactors can lead to a thermal runaway.[5][6][7] Careful control of the heating rate and adequate cooling capacity are crucial.

  • Pressure Build-up: Heating high-boiling point solvents to the required temperatures can lead to significant pressure build-up in a closed system. The reactor must be appropriately rated for the expected temperatures and pressures.

  • Solvent Handling: High-boiling point solvents like Dowtherm A or diphenyl ether are often used and require careful handling at elevated temperatures.[4]

Q3: How can I improve the yield and purity of the final product?

A3: Optimizing several parameters can lead to improved yield and purity:

  • Reactant Purity: Ensure the starting materials, particularly the aniline derivative, are of high purity to avoid the formation of colored impurities and byproducts.

  • Reaction Conditions: Carefully control the temperature and reaction time for both the initial condensation and the cyclization steps. Overheating during cyclization can lead to degradation.[8]

  • Purification Method: Recrystallization is a common and effective method for purifying quinoline carboxylic acids. The choice of solvent is critical, with ethanol often being a good starting point.[9] In some cases, washing with a solvent like N,N-dimethylformamide (DMF) can significantly improve purity.[10][11]

Troubleshooting Guide

Issue 1: Low Yield of the Cyclized Quinoline Intermediate

Possible Cause Troubleshooting Step
Incomplete Reaction The cyclization step often requires high temperatures (e.g., >250°C) to proceed to completion.[4] Ensure your heating system can achieve and maintain the target temperature. Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether.[4] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Side Reactions At high temperatures, side reactions such as intermolecular condensation can occur, leading to the formation of dimers or polymers.[3] Running the reaction at the lowest effective temperature and for the minimum time necessary can help to mitigate these side reactions.
Substrate Decomposition The starting materials or the intermediate product may be unstable at the high temperatures required for cyclization. A thorough thermal stability study of your specific substrates is recommended before attempting a large-scale reaction.

Issue 2: Difficulty in Isolating the Product after Cyclization

Possible Cause Troubleshooting Step
Product is an Oil The crude product may initially separate as an oil rather than a solid, especially if impurities are present. Try adding a small amount of a suitable anti-solvent to induce precipitation. Seeding the mixture with a small crystal of the pure product can also promote crystallization.
Fine Particles Clogging the Filter The product may precipitate as very fine particles that are difficult to filter.[12][13] Allow the mixture to cool slowly to encourage the formation of larger crystals. Using a filter aid or a different type of filtration setup (e.g., a centrifuge) may be necessary on a larger scale.

Issue 3: Low Purity of the Final Carboxylic Acid Product

| Possible Cause | Troubleshooting Step | | Incomplete Hydrolysis of the Ester | Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used and that the reaction is heated for a sufficient time to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC. | | Colored Impurities | Colored impurities often arise from side reactions during the high-temperature cyclization. These can sometimes be removed by treating the crude product with activated carbon before recrystallization. | | Ineffective Recrystallization | The choice of recrystallization solvent is crucial.[9][14] A single solvent may not be sufficient. Consider using a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to achieve better purification.[15] |

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Reference
250547[8]
3000.542[8]

Note: Data is for a model Gould-Jacobs reaction and will vary depending on the specific substrates.

Table 2: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93

Data adapted from a patent on the purification of a quinoline carboxylic acid derivative by heating and stirring.[10][11]

Experimental Protocols

1. Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is a general guideline and may require optimization for the specific synthesis of the 8-carboxylic acid analogue.

  • Step 1: Condensation. In a reaction vessel equipped with a stirrer and a reflux condenser, combine 1.0 mole of 2-amino-3-chlorobenzoic acid methyl ester and 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to distill off. The resulting anilinoacrylate can be used directly in the next step.

  • Step 2: Cyclization. In a separate reactor, heat a high-boiling point solvent such as Dowtherm A to vigorous boiling (approximately 250°C). Slowly add the warm anilinoacrylate from the previous step to the boiling solvent. Continue heating for 1 hour. During this time, the cyclized product will precipitate.

  • Step 3: Isolation. Cool the reaction mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling point solvent and colored impurities.

2. Hydrolysis to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

  • Step 1: Saponification. Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide. Reflux the mixture with vigorous stirring until all the solid has dissolved (approximately 1-2 hours).

  • Step 2: Precipitation. Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic to Congo red paper. The carboxylic acid will precipitate as a solid.

  • Step 3: Isolation and Purification. Collect the solid by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aniline Derivative, Malonic Ester) condensation Condensation start->condensation Heat cyclization Thermal Cyclization condensation->cyclization High Temp. Solvent ester_intermediate Crude Ester Intermediate cyclization->ester_intermediate hydrolysis Alkaline Hydrolysis ester_intermediate->hydrolysis NaOH (aq) acidification Acidification hydrolysis->acidification HCl (aq) filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure 7-Chloroquinoline- 8-carboxylic Acid recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in the cyclization step.

References

Preventing side reactions during the functionalization of the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the functionalization of the quinoline ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the functionalization of the quinoline ring?

A1: The most prevalent side reactions include:

  • Poor Regioselectivity: Functionalization often yields a mixture of isomers, particularly at the C2, C5, and C8 positions, due to the complex electronics of the fused ring system. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich, leading to competing reaction pathways.[1]

  • Over-functionalization: The introduction of multiple functional groups can occur, especially under harsh reaction conditions or with highly activated quinoline substrates.

  • N-Oxidation: The lone pair of electrons on the quinoline nitrogen can be susceptible to oxidation, forming a quinoline N-oxide, particularly during electrophilic substitution reactions like nitration.[1]

  • Homocoupling: In cross-coupling reactions, the coupling partners may react with themselves to form undesired homocoupled byproducts.

  • Reduction of the Quinoline Ring: The use of strong reducing agents or certain catalytic systems can lead to the partial or full reduction of the quinoline scaffold.

  • Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate strongly with transition metal catalysts, leading to deactivation and low reaction yields.

Q2: How can I control the regioselectivity of my quinoline functionalization?

A2: Controlling regioselectivity is a key challenge. Strategies to improve selectivity include:

  • Directing Groups: The use of a directing group can guide the catalyst to a specific C-H bond. For instance, an N-oxide can direct functionalization to the C8 position with rhodium catalysts.[2]

  • Catalyst and Ligand Selection: The choice of the transition metal catalyst and its coordinating ligands is crucial. For example, palladium catalysts often favor the C2 position, while specific ligand modifications can steer the reaction to other sites.[2]

  • Reaction Conditions: Optimization of parameters such as solvent, temperature, and the presence of additives can significantly influence the regiochemical outcome.

  • Protecting Groups: Temporarily protecting the quinoline nitrogen can alter the electronic properties of the ring and influence the position of functionalization.

Q3: My electrophilic substitution reaction is producing the quinoline N-oxide as a major byproduct. How can I prevent this?

A3: Unwanted N-oxidation can be minimized by:

  • Protecting the Nitrogen: Introducing a protecting group on the quinoline nitrogen, such as a Boc group, can prevent its oxidation. The protecting group can be removed in a subsequent step.

  • Controlling Reaction Conditions: Performing the reaction at lower temperatures and using milder oxidizing agents or shorter reaction times can help reduce the extent of N-oxidation. For nitration, using a mixture of nitric acid and sulfuric acid at low temperatures can favor C-nitration over N-oxidation.[3]

Q4: I am observing low or no conversion in my palladium-catalyzed C-H functionalization. What could be the issue?

A4: Low conversion in Pd-catalyzed reactions involving quinolines can often be attributed to catalyst deactivation. The quinoline nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity. To address this, you can try:

  • Using a higher catalyst loading.

  • Employing a ligand that can displace the quinoline from the metal center.

  • Modifying the quinoline substrate to be less coordinating, for example, by using a quinoline N-oxide.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Arylation (Mixture of C2 and C8 isomers)
Possible Cause Suggested Solution
Intrinsic Reactivity The C2 and C8 positions are often the most reactive sites for C-H activation.
Inappropriate Catalyst/Ligand The choice of catalyst and ligand significantly influences the regioselectivity.
Suboptimal Reaction Conditions Temperature, solvent, and additives can affect the reaction outcome.
Problem 2: Low Yield in Friedländer Quinoline Synthesis
Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have gone to completion.
Side Reactions Aldol condensation of the ketone starting material can be a competing side reaction under basic conditions.[4]
Decomposition of Reactants or Products High temperatures can lead to the degradation of materials.[5]
Catalyst Inactivity The acid or base catalyst may not be effective for the specific substrates.

Quantitative Data Summary

Table 1: Effect of Catalyst and Ligand on C3-Selective Functionalization of Quinoline

EntryCatalyst (mol%)Ligand (mol%)ElectrophileYield (%)Reference
1Ni(dppp)Cl₂ (3.0)-PhSSPh95[6]
2Ni(dppp)Cl₂ (3.0)-PhCOCl85[6]
3JohnphosAu(MeCN)SbF₆ (5.0)-Indole92[6]
4--4-Me-PhNHNH₂·HCl91[6]

Table 2: Regioselective C5-Halogenation of 8-Substituted Quinolines

EntrySubstrateHalogenating AgentTime (h)Yield (%)Reference
1N-(quinolin-8-yl)acetamideTCCA0.2598[7]
2N-(quinolin-8-yl)acetamideTBCA0.2599[7]
3N-(2-methylquinolin-8-yl)benzamideTCCA197[7]
4N-(2-methylquinolin-8-yl)benzamideTBCA198[7]
TCCA = Trichloroisocyanuric acid, TBCA = Tribromoisocyanuric acid

Experimental Protocols

Protocol 1: Nickel-Catalyzed C3-Thioetherification of Quinoline[6]

Materials:

  • Quinoline (0.4 mmol, 1.0 equiv.)

  • Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)

  • Diethoxymethane (DEDM) (2.0 mL)

  • Grignard reagent (e.g., PhMgBr) (0.6 mmol, 1.5 equiv.)

  • Disulfide electrophile (e.g., PhSSPh) (0.6 mmol, 1.5 equiv.)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline, Ni(dppp)Cl₂, and diethoxymethane.

  • Add the Grignard reagent dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile and stir for an additional 20 minutes.

  • Finally, add DDQ and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide[8]

Materials:

  • N-(quinolin-8-yl)acetamide (0.4 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.145 mmol)

  • Acetonitrile (ACN) (3 mL)

Procedure:

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide and acetonitrile.

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) to the solution.

  • Continue stirring at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 3: N-Boc Protection of Quinoline

Materials:

  • Quinoline (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve quinoline in dichloromethane in a round-bottom flask.

  • Add DMAP to the solution.

  • Add Boc₂O portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of N-Boc-Quinoline[9]

Materials:

  • N-Boc-quinoline (1.0 equiv.)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-quinoline in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting quinolinium salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to obtain the free quinoline.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_hypothesis Hypothesis Generation cluster_solution Solution Implementation Problem Side Reaction Observed (e.g., Low Yield, Poor Selectivity) Analyze_Purity Analyze Reactant and Solvent Purity (NMR, GC-MS) Problem->Analyze_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Concentration) Problem->Review_Conditions Hypothesis_Regio Hypothesis: Incorrect Regioselectivity Analyze_Purity->Hypothesis_Regio Hypothesis_Yield Hypothesis: Low Yield/Decomposition Analyze_Purity->Hypothesis_Yield Hypothesis_Side_Product Hypothesis: Specific Side Product Formed (e.g., N-Oxide) Analyze_Purity->Hypothesis_Side_Product Review_Conditions->Hypothesis_Regio Review_Conditions->Hypothesis_Yield Review_Conditions->Hypothesis_Side_Product Solution_Regio Modify Catalyst/Ligand Use Directing/Protecting Group Optimize Conditions Hypothesis_Regio->Solution_Regio Solution_Yield Lower Temperature Change Catalyst/Solvent Use Milder Reagents Hypothesis_Yield->Solution_Yield Solution_Side_Product Add Protecting Group Adjust Stoichiometry Change Reaction Time Hypothesis_Side_Product->Solution_Side_Product Re-evaluate Re-evaluate Results Solution_Regio->Re-evaluate Re-run Experiment Solution_Yield->Re-evaluate Re-run Experiment Solution_Side_Product->Re-evaluate Re-run Experiment

Caption: A troubleshooting workflow for addressing side reactions in quinoline functionalization.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of quinoline derivatives using chromatography and crystallization techniques.

Chromatography Issues

Issue 1: My quinoline derivative is decomposing on the silica gel column.

  • Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

    • Use an Alternative Stationary Phase:

      • Alumina: Alumina (neutral or basic) is a good alternative to silica gel for basic compounds.[1][2]

      • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1][2]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]

    • Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.[1]

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1][2]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

  • Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]

    • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine (0.5-2%) or pyridine to your eluent can significantly improve peak shape by masking the active silanol sites.[1][3][4]

    • Mobile Phase pH Adjustment (HPLC): For basic quinoline compounds in reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[3][4]

    • Optimize Solvent System: Experiment with different solvent systems on TLC to find one that provides a good Rf value (ideally between 0.2 and 0.4) and clear separation between your compound and impurities.[3][5]

Issue 3: My polar quinoline compound shows little to no retention on a C18 column.

  • Question: My polar quinoline compound is eluting at or near the solvent front on a C18 column. How can I improve its retention?

  • Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase.[3] Here are several strategies:

    • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in these conditions.[3]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a Phenyl-hexyl or an embedded polar group (EPG) column.[3]

    • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention by forming a neutral ion-pair with the charged analyte.[3]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[3]

Crystallization Issues

Issue 1: My quinoline derivative is "oiling out" instead of crystallizing.

  • Question: When I try to crystallize my compound, it separates from the solution as an oil rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" can occur for several reasons, including the melting point of the compound being lower than the boiling point of the solvent, the solution cooling too rapidly, or a high concentration of impurities.[5]

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[6]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can help prevent premature precipitation.[6] Consider using a different solvent or a mixture of solvents with a lower boiling point.[5][6]

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[6]

    • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[5]

Issue 2: No crystals are forming, even after cooling the solution.

  • Question: I have a supersaturated solution of my quinoline derivative, but no crystals have formed. How can I induce crystallization?

  • Answer: If crystals do not form spontaneously, you can try to induce nucleation.

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[6]

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The small glass particles that are scraped off can act as nucleation sites.

    • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[6]

    • Change the Solvent System (Anti-Solvent Addition): Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and promote crystallization.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for purifying quinoline derivatives?

    • A1: The most common methods are column chromatography (using silica gel or alumina), recrystallization, and high-performance liquid chromatography (HPLC).[5] The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.[5][7]

  • Q2: How do I choose an appropriate solvent system for column chromatography?

    • A2: An appropriate solvent system is typically determined using thin-layer chromatography (TLC).[5] The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4.[3][5] A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[5]

  • Q3: Which organic solvent is better for quinolone separation in HPLC: acetonitrile or methanol?

    • A3: Both acetonitrile and methanol can be used effectively. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff.[4] However, methanol can offer different selectivity and may provide a better separation for certain quinolones.[4] The choice often comes down to empirical testing to see which provides the better chromatography for the specific analytes of interest.[4]

  • Q4: My quinoline derivative is failing to crystallize. What can I do?

    • A4: If your compound fails to crystallize, you can try several techniques: induce crystallization by scratching the flask or adding a seed crystal, increase the concentration of your solution by slowly evaporating the solvent, or change the solvent system, perhaps by adding an anti-solvent.[5][6]

Data Presentation

Table 1: Comparison of Common Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[7]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[7]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[7]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[7]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[7]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9885[7]

Table 2: Example Solvent Systems for Chromatography of Quinoline Derivatives

Chromatography TypeStationary PhaseEluent/Mobile PhaseTarget Compound/ClassNotesSource
Normal Phase Column Silica GelHexanes/Ethyl Acetate (gradient)Quindoline-type chiral heliceneGeneral system for moderately polar compounds.[8]
Normal Phase Column Deactivated Silica Gel20% Ethyl Acetate in Hexanes + 1% TriethylamineBasic quinoline derivativesTriethylamine deactivates acidic silanol sites, preventing tailing and decomposition.[1]
Reversed-Phase HPLC C18Acetonitrile/Water with Phosphoric AcidQuinolineSimple RP method. Phosphoric acid can be replaced with formic acid for MS compatibility.[9]
Reversed-Phase HPLC C18Methanol/0.05 M Triethylamine (pH 3.0), 50:50 (v/v)QuinineTEA masks silanol groups, improving peak shape and efficiency.[10]
HILIC Amide-based HILIC columnA: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:waterB: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:waterPolar quinoline compoundsFor polar compounds that have poor retention in reversed-phase.[3]

Experimental Protocols

Protocol 1: Purification of Quinoline via Picrate Salt Formation

This protocol is effective for removing impurities that do not form picrate salts.[1]

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold ethanol.[1]

  • Recrystallization of the Picrate Salt:

    • Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to further enhance purity.[1]

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

    • Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free base (quinoline) from the effluent with a non-polar solvent like n-pentane.

    • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure.[1]

  • For the highest purity, the resulting quinoline can be distilled under vacuum.[1]

Protocol 2: General Procedure for Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]

  • Preparation of the Eluent:

    • Choose an appropriate solvent system based on TLC analysis.

    • Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent containing triethylamine.

    • Pack the column with the slurry.

  • Column Equilibration:

    • Flush the column with 2-3 column volumes of the eluent containing triethylamine to ensure the entire stationary phase is deactivated.[3]

  • Sample Loading:

    • Dissolve the crude quinoline derivative in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.[11]

  • Elution:

    • Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Visualizations

experimental_workflow start Crude Quinoline Derivative tlc TLC Analysis to Determine Solvent System start->tlc decision Purification Method Selection tlc->decision chromatography Column Chromatography decision->chromatography Impurities have different polarity crystallization Crystallization decision->crystallization High initial purity or for final polishing deactivate Deactivate Silica Gel (e.g., with 1% NEt3) chromatography->deactivate dissolve Dissolve in Suitable Hot Solvent crystallization->dissolve pack Pack and Equilibrate Column deactivate->pack elute Load Sample and Elute pack->elute collect Collect Fractions/ Crystals elute->collect cool Slow Cooling/ Anti-Solvent Addition dissolve->cool cool->collect analyze Analyze Purity (TLC, HPLC, NMR) collect->analyze pure Pure Quinoline Derivative analyze->pure

Caption: General workflow for the purification of quinoline derivatives.

troubleshooting_workflow start Poor Separation/ Peak Tailing in Chromatography check_base Is a basic modifier (e.g., NEt3) present in the eluent? start->check_base add_base Add 0.5-2% NEt3 to the eluent check_base->add_base No check_rf Is the Rf value optimal (0.2-0.4)? check_base->check_rf Yes add_base->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_decomposition Is the compound decomposing? check_rf->check_decomposition Yes adjust_polarity->check_decomposition change_stationary Switch to a different stationary phase (Alumina, C18) check_decomposition->change_stationary Yes solution Improved Separation check_decomposition->solution No change_stationary->solution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Enhancing the Solubility of 7-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of 7-Chloroquinoline-8-carboxylic acid in aqueous media for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for aqueous-based assays?

A1: this compound is a poorly water-soluble compound. Its planar structure can promote crystal lattice formation, which requires significant energy to overcome for dissolution. The primary challenge is its low intrinsic solubility in neutral aqueous solutions. As a carboxylic acid, its solubility is highly dependent on the pH of the medium.

Q2: What is the recommended first step for solubilizing this compound?

A2: The universally recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. A starting concentration of up to 50 mg/mL in DMSO can often be achieved with gentle warming and sonication. It is crucial to use anhydrous DMSO, as absorbed water can affect the solubility and stability of the compound in the stock solution.

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution" or "solvent-shifting," is a frequent issue with compounds that are highly soluble in organic solvents but poorly soluble in water. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: While minimizing the final DMSO concentration is important to avoid solvent-induced artifacts in biological assays (typically aiming for ≤0.5%), sometimes a slightly higher, yet non-toxic, concentration can help maintain the compound's solubility.

  • Modify the Dilution Method: Instead of a single large dilution, try a serial dilution. Additionally, adding the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing can improve dispersion and prevent immediate precipitation.

  • Adjust the pH of the Aqueous Buffer: As a carboxylic acid, the solubility of this compound will significantly increase in a basic environment (pH > 7.5).

Q4: How does pH influence the solubility of this compound?

A4: The carboxylic acid moiety of the molecule can be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. In acidic to neutral conditions, the compound exists predominantly in its less soluble, unionized form. As the pH increases above the compound's pKa, the equilibrium shifts towards the more soluble, ionized form.

Q5: Can I use co-solvents other than DMSO to improve solubility?

A5: Yes, other co-solvents can be employed, especially if DMSO is incompatible with your assay. Common choices include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. The selection of a co-solvent should be guided by its compatibility with the specific in vitro model and its potential to interfere with the assay. It is essential to run appropriate vehicle controls to account for any effects of the co-solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound does not fully dissolve in DMSO. Concentration is too high.Try a lower concentration. Gentle warming (37-60°C) and sonication can aid dissolution.
Quality of DMSO.Use high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.
Precipitation upon dilution into aqueous buffer. Solvent-shifting effect.Add DMSO stock dropwise to pre-warmed, vortexing buffer. Perform a serial dilution.
Final concentration exceeds aqueous solubility.Lower the final assay concentration.
pH of the buffer is too low.Increase the pH of the aqueous buffer to >7.5.
Variability in experimental results. Inconsistent compound solubility between experiments.Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitation before adding to the assay.
Degradation of the compound in solution.Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C).

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. The following table provides a template for researchers to populate with their experimentally determined values. A reference value for a similar compound, Quinoline-8-carboxylic acid, in DMSO is included for guidance.

Solvent/Buffer System Temperature (°C) Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO25User DeterminedUser DeterminedA solubility of 50 mg/mL has been reported for the similar Quinoline-8-carboxylic acid with heating.[1]
Ethanol25User DeterminedUser Determined
PEG 40025User DeterminedUser Determined
PBS (pH 7.4)25User DeterminedUser DeterminedExpected to be low.
Carbonate Buffer (pH 9.0)25User DeterminedUser DeterminedExpected to be significantly higher than at pH 7.4.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: In a suitable vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Sonication: If solids persist, sonicate the solution in a bath sonicator for 10-15 minutes.

  • Inspection: Visually confirm that all solid material has dissolved before storage and use.

Protocol 2: Determination of pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10, using citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

  • Data Analysis: Plot the determined solubility against the pH of the respective buffer.

Protocol 3: In-situ Salt Formation for Enhanced Aqueous Solubility

This protocol describes the preparation of a stock solution where the compound is converted to its more soluble sodium salt.

  • Weighing: Accurately weigh a specific amount of this compound.

  • Suspension: Suspend the compound in a minimal amount of high-purity water.

  • Titration: While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise until the solid completely dissolves. Be cautious not to add a large excess of NaOH. The pH of the resulting solution should be slightly basic.

  • Volume Adjustment: Adjust the final volume with high-purity water to achieve the desired stock concentration.

  • Sterilization: If required for the assay, sterile-filter the final solution through a 0.22 µm filter.

Visualizations

experimental_workflow start Start: Undissolved This compound stock_solution Prepare concentrated stock in DMSO (Protocol 1) start->stock_solution direct_dilution Dilute into aqueous buffer stock_solution->direct_dilution precipitation_check Precipitation? direct_dilution->precipitation_check assay_ready Solution ready for assay precipitation_check->assay_ready No troubleshoot Troubleshoot precipitation_check->troubleshoot Yes

Caption: Initial workflow for solubilizing the compound.

troubleshooting_workflow start Precipitation Occurs option1 Lower Final Concentration start->option1 option2 Optimize Dilution Method (e.g., slow addition, pre-warm) start->option2 option3 Increase Buffer pH (Protocol 2) start->option3 option4 Use Co-solvents start->option4 re_evaluate Re-evaluate in Assay option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate

Caption: Troubleshooting options for precipitation issues.

ph_solubility_protocol A Prepare buffers (pH 4-10) B Add excess compound to each buffer A->B C Agitate for 24h at constant temp. B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Quantify concentration (UV-Vis/HPLC) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for determining pH-dependent solubility.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 7-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 7-Chloroquinolines

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1] Its continued relevance in drug discovery drives the need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to 7-chloroquinolines, offering a resource for researchers, scientists, and drug development professionals. We will explore both classical ring-forming reactions and modern functionalization strategies, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a comprehensive understanding of these synthetic pathways.

Classical Ring-Forming Syntheses

Traditional methods for quinoline synthesis involve the construction of the heterocyclic ring from acyclic precursors. When applied to the synthesis of 7-chloroquinolines, these reactions typically start from m-chloroaniline. While foundational, these routes often suffer from a critical drawback: poor regioselectivity, leading to mixtures of the desired 7-chloroquinoline and the isomeric 5-chloroquinoline.[2]

1. Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[3][4][5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[3] For 7-chloroquinolines, m-chloroaniline is reacted with a β-diketone like acetylacetone to yield 7-chloro-2,4-dimethylquinoline.[3]

G cluster_0 Combes Synthesis m-Chloroaniline m-Chloroaniline Enamine Intermediate Enamine Intermediate m-Chloroaniline->Enamine Intermediate + Beta-Diketone Beta-Diketone Beta-Diketone Beta-Diketone->Enamine Intermediate 7-Chloroquinoline 7-Chloroquinoline Enamine Intermediate->7-Chloroquinoline Acid-catalyzed cyclization

Caption: General workflow of the Combes synthesis for 7-chloroquinolines.

2. Friedländer Synthesis

The Friedländer synthesis is an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][7][8] The reaction proceeds via an initial aldol condensation followed by cyclodehydration.[7][9] This method is highly convergent but relies on the availability of the appropriately substituted 2-amino-4-chlorobenzaldehyde or a related ketone, which can be a limitation.

3. Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction first involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[10] Applying this to m-chloroaniline is possible but often results in low yields and poor regioselectivity due to the harsh reaction conditions.[2]

Modern Synthetic Routes: Functionalization of Dichloroquinoline

The most prevalent and versatile approach to synthesizing a wide array of 7-chloroquinoline derivatives involves the regioselective functionalization of commercially available 4,7-dichloroquinoline. This strategy leverages the significantly higher reactivity of the chlorine atom at the C-4 position towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at C-7.[12]

1. Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone of modern 7-chloroquinoline synthesis. A variety of nucleophiles, including amines, thiols, and alcohols, can selectively displace the C4-chloro group, leaving the C7-chloro group intact. This method provides direct access to 4-amino, 4-thio, and 4-oxy-substituted 7-chloroquinolines, which are common precursors for pharmaceuticals.[1][13][14] The use of ultrasound irradiation has been shown to accelerate these reactions, aligning with green chemistry principles.[12][13]

G cluster_1 S(N)Ar on 4,7-Dichloroquinoline 4,7-Dichloroquinoline 4,7-Dichloroquinoline Product 4-Substituted-7-chloroquinoline 4,7-Dichloroquinoline->Product Base, Solvent Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Product

Caption: Regioselective S(N)Ar at the C-4 position of 4,7-dichloroquinoline.

2. Multi-step Functionalization

For more complex substitution patterns, multi-step sequences starting from 4,7-dichloroquinoline have been developed. One such strategy involves an initial N-oxidation, followed by functionalization at the C-2 position, and concluding with a selective SNAr at the C-4 position. This approach allows for the introduction of three different substituents onto the quinoline core in a controlled manner.[15]

G Start 4,7-Dichloroquinoline Step1 N-Oxidation Start->Step1 m-CPBA Step2 C2-Amidation Step1->Step2 Ph-C≡N, H2SO4 Step3 C4-Amination (SNAr) Step2->Step3 Morpholine, K2CO3 Final 2,4,7-Trisubstituted Quinoline Step3->Final

Caption: A three-step synthesis for complex 7-chloroquinolines.

Comparative Data of Synthetic Routes

The following table summarizes and compares the key features of the discussed synthetic routes to 7-chloroquinolines.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Combes Synthesis [3][16]m-Chloroaniline, β-DiketoneAcid catalyst (H₂SO₄, PPA), Heat65-70%Builds the core quinoline structure.Poor regioselectivity (5- vs. 7-isomer), harsh conditions.
SNAr (Amination) [13]4,7-Dichloroquinoline, AmineEthanol, Ultrasound, 90 °C, 30 min78-89%Excellent regioselectivity, high yields, fast, mild conditions.Requires pre-existing quinoline core, limited to C-4 substitution.
SNAr (Thiolation) [14]4,7-Dichloroquinoline, ThiophenolK₂CO₃, DMF, 80-100 °C, 4-6 h~85%Excellent regioselectivity, good yields, versatile for sulfur linkage.Requires pre-existing quinoline core.
Multi-step (N-Oxidation) [15]4,7-dichloroquinolineStep 1: m-CPBA; Step 2: Benzonitrile, H₂SO₄; Step 3: Morpholine, K₂CO₃81% (Step 1), 92% (Step 3)Allows for controlled multi-functionalization (C2, C4).Multi-step process, potentially lower overall yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine via Ultrasound-Assisted SNAr [13]

This protocol describes a modern, efficient synthesis starting from 4,7-dichloroquinoline.

  • Reaction Setup : In a suitable reaction vessel, mix 4,7-dichloroquinoline (1.98 g, 0.01 mol) and 3-amino-1,2,4-triazole (0.84 g, 0.01 mol) in ethanol (15 mL).

  • Ultrasonication : Place the vessel in an ultrasonic bath and reflux the mixture for 30 minutes at 90°C.

  • Reaction Monitoring : Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Work-up : After completion, add a solution of sodium hydroxide (10%) until the pH is approximately 8-9.

  • Isolation : Filter the resulting precipitate, wash it thoroughly with water, and then with diethyl ether.

  • Purification : Dry the solid to obtain the final product, 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine.

    • Yield : 81%

    • Appearance : White precipitate

    • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.89 (d, J = 5.29 Hz, 1H), 8.88 (s, 1H), 8.25 (s, 1H), 8.22 (d, J = 8.35 Hz, 1H), 8.19 (s, 1H), 8.18 (s, 1H), 7.83 (d, J = 8.38 Hz, 1H), 7.79 (d, J = 8.43 Hz, 1H).[13]

Protocol 2: Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline via SNAr [14]

This protocol details the synthesis of a 4-thioether substituted 7-chloroquinoline.

  • Reaction Setup : To a solution of 4,7-dichloroquinoline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and thiophenol (1.2 eq).

  • Heating : Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound as a pale white solid.

Protocol 3: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [15]

This protocol illustrates a more complex functionalization strategy.

  • Step 1: N-Oxidation : Dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL). Gradually add m-chloroperbenzoic acid (m-CPBA, 206 mg, 1.2 mmol) and stir for 5 hours at room temperature. Neutralize with NaHCO₃ solution, extract with ethyl acetate, dry, and remove the solvent to yield 4,7-dichloroquinoline 1-oxide (81% yield).[15]

  • Step 2: C2-Amidation : In a sealed vial, add benzonitrile (0.824 mL, 8 mmol) and 97% H₂SO₄ (0.107 mL, 2 mmol). Add a solution of the N-oxide from Step 1 (213 mg, 1 mmol) in CH₂Cl₂ (2 mL). Seal the vial and heat to 70 °C for 24 hours. After completion, add ethyl acetate and brine for work-up to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.

  • Step 3: C4-Amination (SNAr) : To a solution of the product from Step 2 (317 mg, 1 mmol) in DMF (2 mL), add K₂CO₃ (276 mg, 2 mmol) and morpholine (0.174 mL, 2 mmol). Heat the mixture to 120 °C for 24 hours. After cooling, add water to precipitate the product. Filter, wash with water, and dry to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (92% yield).[15]

Conclusion

The synthesis of 7-chloroquinolines has evolved from classical, often low-yielding and non-selective ring-forming reactions to highly efficient and regioselective modern strategies. For the synthesis of diverse 4-substituted 7-chloroquinoline analogues, the functionalization of commercially available 4,7-dichloroquinoline via nucleophilic aromatic substitution is undoubtedly the method of choice. It offers high yields, excellent regioselectivity, and operational simplicity. For more complex derivatives with substitutions at other positions, multi-step sequences starting from the same precursor provide a reliable and controlled approach. While classical methods like the Combes synthesis are still relevant for creating specific substitution patterns not easily accessible otherwise, they are generally less favored due to issues with regioselectivity and harsh conditions. The choice of synthetic route will ultimately depend on the desired final structure, the availability of starting materials, and the scale of the synthesis.

References

A Comparative Analysis: Biological Activity of 7-Chloroquinoline-8-carboxylic acid versus Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the well-established antimalarial drug, chloroquine, and the less-characterized compound, 7-Chloroquinoline-8-carboxylic acid. While extensive data exists for chloroquine's antimalarial, anticancer, and anti-inflammatory properties, publicly available experimental data on the specific biological activities of this compound is limited. This document aims to present the available information objectively, supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this area.

Comparative Biological Activity Data

The following tables summarize the known quantitative data for chloroquine and provide a template for the evaluation of this compound.

Antimalarial Activity

The efficacy of antimalarial compounds is typically determined by their half-maximal inhibitory concentration (IC₅₀) against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine 3D7 (Chloroquine-sensitive)~10-20[1]
K1 (Chloroquine-resistant)>100[1]
This compound 3D7 (Chloroquine-sensitive)Data not available
K1 (Chloroquine-resistant)Data not available
Anticancer Activity

The antiproliferative effects of these compounds are assessed against a panel of human cancer cell lines, with lower IC₅₀ or GI₅₀ (50% growth inhibition) values indicating greater potency.

CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Chloroquine MDA-MB-231 (Breast Cancer)~20-50
U87 MG (Glioblastoma)~30-60
This compound Various Cell LinesData not available
Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC₅₀ (µM)Reference
Chloroquine RAW 264.7NO Production Inhibition~10-30
This compound RAW 264.7NO Production InhibitionData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and for comparative studies with chloroquine.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human red blood cells (O+)

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Test compounds and control drug (Chloroquine)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the drug dilutions to a 96-well plate.

  • Add 100 µL of a 2% parasitemia, 2% hematocrit parasite suspension to each well.

  • Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test compounds and control

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compounds for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[2][3][4][5]

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well microplates

  • Test compounds and control

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.[6][7][8][9][10]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

cluster_Antimalarial Antimalarial Assay Workflow cluster_Anticancer Anticancer Assay Workflow (MTT) cluster_Antiinflammatory Anti-inflammatory Assay Workflow (NO) P_culture Parasite Culture (P. falciparum) P_sync Synchronization (Ring Stage) P_culture->P_sync P_plate Plate Preparation (Serial Dilutions) P_sync->P_plate P_add Add Parasite Suspension P_plate->P_add P_incubate Incubate (72h) P_add->P_incubate P_lysis Lysis & Staining (SYBR Green I) P_incubate->P_lysis P_read Fluorescence Measurement P_lysis->P_read P_calc IC50 Calculation P_read->P_calc C_seed Cell Seeding C_treat Compound Treatment C_seed->C_treat C_mtt Add MTT Reagent C_treat->C_mtt C_sol Solubilize Formazan C_mtt->C_sol C_read Absorbance Measurement C_sol->C_read C_calc IC50 Calculation C_read->C_calc I_seed Cell Seeding (RAW 264.7) I_pretreat Compound Pre-treatment I_seed->I_pretreat I_stim LPS Stimulation I_pretreat->I_stim I_super Collect Supernatant I_stim->I_super I_griess Griess Reaction I_super->I_griess I_read Absorbance Measurement I_griess->I_read I_calc IC50 Calculation I_read->I_calc cluster_chloroquine_malaria Chloroquine's Antimalarial Mechanism CQ Chloroquine Vacuole Parasite Food Vacuole (Acidic pH) CQ->Vacuole Accumulates HemePolymerase Heme Polymerase CQ->HemePolymerase Inhibits Heme Toxic Heme Heme->HemePolymerase Substrate ParasiteDeath Parasite Death Heme->ParasiteDeath Leads to Hemozoin Non-toxic Hemozoin HemePolymerase->Hemozoin Detoxification cluster_chloroquine_inflammation Chloroquine's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription Chloroquine Chloroquine Chloroquine->NFkB Inhibits Activation

References

A Comparative Spectroscopic Analysis of 7-Chloroquinoline-8-carboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 7-Chloroquinoline-8-carboxylic acid in comparison to its synthetic precursors, 7-chloroquinoline and anthranilic acid, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comprehensive overview of their characteristic spectral data, supported by experimental protocols and a visualization of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process. A plausible route involves the oxidation of a methyl group at the 8-position of a 7-chloroquinoline precursor. The conceptual workflow is outlined below.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Anthranilic_Acid Anthranilic Acid 7_Chloro_8_Methylquinoline 7-Chloro-8-methylquinoline Anthranilic_Acid->7_Chloro_8_Methylquinoline Gould-Jacobs Reaction Acetoacetic_Ester Acetoacetic Ester Derivative Acetoacetic_Ester->7_Chloro_8_Methylquinoline 7_Chloroquinoline_8_carboxylic_acid This compound 7_Chloro_8_Methylquinoline->7_Chloroquinoline_8_carboxylic_acid Oxidation

Caption: Synthetic pathway to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic ProtonsOther Protons
This compound (Predicted) ~8.9 (H2), ~7.5 (H3), ~8.2 (H4), ~7.8 (H5), ~7.6 (H6)~11-13 (COOH)
7-Chloroquinoline 8.89 (dd, H2), 7.41 (dd, H3), 8.12 (dd, H4), 7.75 (d, H5), 7.52 (ddd, H6), 8.08 (d, H8)-
Anthranilic Acid 7.72 (d, H6), 7.23 (t, H4), 6.76 (d, H3), 6.52 (t, H5)[1]8.4 (br s, COOH), 3.6 (br s, NH₂)[1]

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl/Carboxyl Carbon
This compound (Predicted) ~150 (C2), ~122 (C3), ~136 (C4), ~128 (C4a), ~127 (C5), ~129 (C6), ~135 (C7), ~125 (C8), ~148 (C8a)~168
7-Chloroquinoline 150.9, 121.5, 136.2, 128.4, 128.8, 127.3, 135.7, 127.9, 148.3-
Anthranilic Acid 151.8, 112.0, 134.0, 115.9, 132.2, 117.4[2]170.8[2]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions (cm⁻¹)

CompoundC=O StretchO-H Stretch (Carboxylic Acid)C-Cl StretchOther Key Bands
This compound (Predicted) ~1700-1725 (strong, sharp)~2500-3300 (broad)~750-850Aromatic C-H stretch (~3000-3100), C=C and C=N stretches (~1500-1600)
7-Chloroquinoline --~764Aromatic C-H stretch (~3050), C=C and C=N stretches (~1580, 1500, 1450)
Anthranilic Acid 1680-1700[3]2500-3300 (very broad)[4]-N-H stretch (two bands, ~3300-3500)[4]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 207/209 (isotope pattern for one chlorine)[M-COOH]⁺, fragments corresponding to the quinoline ring.
7-Chloroquinoline 163/165 (isotope pattern for one chlorine)[5]128 (loss of Cl), 101[5]
Anthranilic Acid 137[6]119 ([M-H₂O]⁺), 92 ([M-COOH]⁺)[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima (λmax, nm)

Compoundλmax in Methanol/Ethanol
This compound (Predicted) ~230, ~280, ~320
7-Chloroquinoline Multiple absorptions in the 220-330 nm range are expected, characteristic of the quinoline chromophore.
Anthranilic Acid 212, 310, 342 in methanol[7]; Excitation peak at 336 nm and emission peak at 411 nm.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument using a proton-decoupled sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

IR Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing these compounds through spectroscopy follows a logical progression.

G Start Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry Start->MS Determines molecular weight and formula UV UV-Vis Spectroscopy Start->UV Analyzes chromophores Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

References

Validating the Structure of Novel 7-Chloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard methods for the characterization of novel 7-chloroquinoline derivatives, complete with experimental protocols and comparative data to aid in structural elucidation.

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine.[1] The synthesis and evaluation of new derivatives are of significant interest for developing novel therapeutics against a range of diseases, including cancer and malaria.[2][3][4] Accurate structural determination is paramount to understanding structure-activity relationships (SAR) and ensuring the reproducibility of biological findings.[2]

This guide focuses on the primary analytical techniques employed for the structural validation of 7-chloroquinoline derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for 7-chloroquinoline derivatives, providing a reference for researchers to compare their experimental findings.

Table 1: Representative ¹H NMR Chemical Shift Ranges for a Substituted 7-Chloroquinoline Core. [5]

Proton PositionChemical Shift (δ, ppm)Typical Multiplicity
H-28.7 - 9.0dd
H-37.3 - 7.6dd
H-48.0 - 8.3d
H-57.7 - 8.0d
H-67.5 - 7.8t
H-87.9 - 8.2d

Note: Chemical shifts are highly dependent on the specific substituents attached to the quinoline ring.

Table 2: Key Infrared (IR) Absorption Frequencies. [6]

Functional GroupCharacteristic Absorption (cm⁻¹)
C=N (in quinoline ring)1600 - 1620
C=C (aromatic)1450 - 1600
C-Cl (aryl halide)1000 - 1100
C-H (aromatic)3000 - 3100

Table 3: Comparison of Characterization Techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMRDetailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Provides precise structural information.Requires relatively pure samples; complex spectra can be difficult to interpret.
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Isomers may not be distinguishable; fragmentation can be complex.
Infrared (IR) SpectroscopyPresence of specific functional groups.Fast and simple; non-destructive.Provides limited information on the overall molecular structure.
X-ray CrystallographyUnambiguous 3D molecular structure.[7]The "gold standard" for structural determination.[8]Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific properties of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 7-chloroquinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[2] Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of atoms. Compare the spectra with the expected structure and data from related compounds.[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for this purpose.[9]

  • Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information from the resulting fragment ions.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the 7-chloroquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[7] Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[7][8]

  • Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.[10] Crystallographic data can be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).[8]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and a potential signaling pathway where these compounds might be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Novel 7-Chloroquinoline Derivative Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Checks Initial Checks (TLC, Melting Point) Purification->Initial_Checks NMR NMR Spectroscopy (¹H, ¹³C, 2D) Initial_Checks->NMR MS Mass Spectrometry (HRMS) Initial_Checks->MS IR IR Spectroscopy Initial_Checks->IR Xray X-ray Crystallography (Unambiguous Confirmation) Initial_Checks->Xray If single crystal available Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Xray->Structure_Confirmed signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Target cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline_Derivative 7-Chloroquinoline Derivative Quinoline_Derivative->PI3K Quinoline_Derivative->AKT

References

The Enduring Fight: 7-Chloroquinoline Derivatives Challenge Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 7-chloroquinoline derivatives reveals their sustained and evolving efficacy against a spectrum of drug-resistant strains, from malaria parasites to bacteria and cancer cells. These compounds, stemming from the core structure of the venerable antimalarial chloroquine, are being reimagined and re-engineered to combat the growing threat of resistance. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

The challenge of drug resistance necessitates the development of novel therapeutic agents. 7-chloroquinoline derivatives have emerged as a promising scaffold in this endeavor. By modifying the core structure, scientists are creating new compounds with enhanced activity against pathogens that have developed mechanisms to evade existing drugs. This guide synthesizes findings from multiple studies to present a clear comparison of the efficacy of these derivatives.

Comparative Efficacy Against Drug-Resistant Strains

The effectiveness of 7-chloroquinoline derivatives has been most extensively studied in the context of malaria, specifically against chloroquine-resistant (CQR) strains of Plasmodium falciparum. However, their utility extends to other domains, including multidrug-resistant bacteria and various cancer cell lines.

Antimalarial Activity

The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][2][3] This leads to a buildup of toxic heme, ultimately killing the parasite.[2][3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which facilitates the efflux of the drug from the food vacuole.[4][5][6]

Numerous studies have demonstrated that novel 7-chloroquinoline derivatives can overcome this resistance. These derivatives often feature modified side chains designed to reduce their affinity for the mutated PfCRT transporter or to possess alternative mechanisms of action.[7]

Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives Against Chloroquine-Resistant P. falciparum Strains

Compound/SeriesDerivative ClassStrainIC50 (µM)Reference CompoundIC50 (µM)Reference
CQPA-267-chloroquinolin-4-yl piperazine-1-yl acetamideNF541.29Quinine0.18
CQPPM-94-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanoneNF541.42Quinine0.18
Compound 91,2,3-triazole derivative-< 50--[8][9]
Compound 561H-1,2,3-triazol-1-yl)quinolineW2 (CQR)1.4--[10]
Compounds 74-77Arylsulfonamide hybridsW2 (CQR)0.05 - 0.15Chloroquine> 0.1[10]
Compounds 7a-c, 7e, 7g-k, 7o-q, 15a, 15cChirally defined side chain variantsK1 (CQR)0.00979 - 0.1674--[7]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Antibacterial Activity

The antibacterial potential of 7-chloroquinoline derivatives has been explored against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action against bacteria can involve the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11] Some derivatives have shown promising activity, suggesting they could be developed as novel antibacterial agents.[12][13]

Table 2: Antibacterial Activity of 7-Chloroquinoline Derivatives

Compound/SeriesTarget Strain(s)MeasurementValueReference CompoundValueReference
Compound 8Vancomycin-resistant E. faeciumMIC (µg/mL)4Vancomycin> 64[12]
Compound 7MRSAMIC (ng/mL)< 7.8 (MIC50 & MIC90)--[13][14]
Compounds 19-22MRSAMIC (µg/mL)0.125--[13][14]
Compound 8E. coliInhibition Zone (mm)12.00 ± 0.00--[15]
PQQ16P & PQK4FNorA overexpressing S. aureusEfflux Pump InhibitionSynergistic with Ciprofloxacin--[16][17]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anticancer Activity

7-chloroquinoline derivatives have also demonstrated cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action in cancer cells are multifaceted and can include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.[18][19] Some derivatives have shown potent activity against cell lines resistant to standard chemotherapeutic agents.

Table 3: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound/SeriesCancer Cell LineIC50 (µM)Reference
Compounds 3 and 9MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)Exerted highest activity on all cell lines[8][9]
Compounds 47-50, 53, 54, 57, 59-70, 72-82CCRF-CEM (Leukemia)0.55 - 2.74[18]
Morita-Baylis-Hillman adducts (ortho-nitro)MCF-7, HCT-116, HL-60, NCI-H2924.60[20]
7-chloroquinoline hydrazonesVarious (NCI-60 panel)Submicromolar GI50 values[21]

Experimental Protocols

The evaluation of 7-chloroquinoline derivatives relies on standardized in vitro assays. The following are summaries of the key experimental protocols.

In Vitro Antiplasmodial Activity Assay
  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum or Albumax I, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[22]

  • Drug Susceptibility Assay: Asynchronous or synchronized parasite cultures are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.[22] Parasite growth inhibition is commonly measured using DNA-intercalating fluorescent dyes (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: The fluorescence or absorbance values are plotted against the drug concentration, and the IC50 values are determined by non-linear regression analysis.

In Vitro Antibacterial Activity Assay (MIC Determination)
  • Bacterial Strains and Culture: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton broth).

  • Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a 96-well microplate. A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate key pathways and workflows.

cluster_0 Malaria Parasite Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Chloroquine_in Chloroquine (Accumulates) Chloroquine_in->Heme Inhibits Polymerization

Caption: Mechanism of action of chloroquine in the malaria parasite.

cluster_1 Resistant Malaria Parasite Digestive Vacuole cluster_2 Chloroquine_in Chloroquine PfCRT_mutant Mutated PfCRT Transporter Chloroquine_in->PfCRT_mutant Binds to Chloroquine_out Chloroquine (Efflux) PfCRT_mutant->Chloroquine_out Pumps out Chloroquine_outside Reduced Drug Concentration Chloroquine_out->Chloroquine_outside

Caption: Mechanism of chloroquine resistance via the mutated PfCRT transporter.

start Design & Synthesis of 7-Chloroquinoline Derivatives in_vitro In Vitro Screening (Antimalarial, Antibacterial, Anticancer) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Efficacy & Toxicity Studies lead_id->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the development of 7-chloroquinoline derivatives.

References

Comparative study of the antiproliferative activity of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity. This guide provides a comparative study of various quinoline carboxylic acids, presenting their efficacy against different cancer cell lines, detailing the experimental methodologies used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline carboxylic acid derivatives against various cancer cell lines, offering a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidMCF-7Notable Activity[1]
HELASignificant[2][3]
Quinoline-3-carboxylic acidMCF-7Notable Activity[2][3]
Quinoline-4-carboxylic acidMCF-7Notable Activity[1][2][3]
Kynurenic acid (hydrate)MCF-7Notable Activity[2][3]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF-7Notable Activity[2][3]
2f (a 2,4-disubstituted quinoline-3-carboxylic acid derivative)MCF-7Selective & Potent[4][5][6]
K562Selective & Potent[4][5][6]
2l (a 2,4-disubstituted quinoline-3-carboxylic acid derivative)MCF-7Selective & Potent[4][5][6]
K562Selective & Potent[4][5][6]
Quinoline-2-carboxylic acid aryl esterPC326 µg/mL[7][8]

Experimental Protocols

The antiproliferative activity of quinoline carboxylic acids is commonly assessed using colorimetric assays that measure cell viability after treatment with the compounds. The two primary methods cited in the literature are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline carboxylic acid derivatives and incubated for a specified period (e.g., 24-72 hours).[7]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[1][10]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[4]

  • Staining: The fixed cells are washed and then stained with 0.4% SRB solution for 30 minutes at room temperature.[11]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[2][11]

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm or 565 nm.[2][4]

Mechanisms of Antiproliferative Activity

Quinoline carboxylic acids exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Several quinoline carboxylic acid derivatives have been shown to induce apoptosis in cancer cells.[12] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

One study on a quinoline-2-carboxylic acid aryl ester demonstrated its ability to induce apoptosis in PC3 prostate cancer cells. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9.[7][8] Another quinoline derivative, PQ1, was found to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in T47D breast cancer cells.[13][14]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Quinoline Carboxylic Acids Quinoline Carboxylic Acids Quinoline Carboxylic Acids->Death Receptors Quinoline Carboxylic Acids->Bax Quinoline Carboxylic Acids->Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Induction Pathway by Quinoline Carboxylic Acids.
Cell Cycle Arrest

In addition to apoptosis, some quinoline carboxylic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was found to block the cell cycle of PC3 cells at the S phase.[7][8] Cell cycle arrest prevents the cancer cells from dividing and replicating, thereby inhibiting tumor growth. This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, cyclins.

G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Quinoline Carboxylic Acids Quinoline Carboxylic Acids S Phase Arrest S Phase Arrest Quinoline Carboxylic Acids->S Phase Arrest S Phase Arrest->S Phase

Cell Cycle Arrest at S Phase by Quinoline Carboxylic Acids.
Inhibition of Signaling Pathways

The antiproliferative effects of quinoline derivatives can also be attributed to their ability to interfere with crucial signaling pathways that regulate cell growth, survival, and proliferation. One such pathway is the Akt/mTOR signaling pathway. A study on the quinoline derivative 6MN-4-AQ in pancreatic cancer cells revealed that it could suppress this pathway, leading to the induction of autophagy and apoptosis.[15]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Carboxylic Acids Quinoline Carboxylic Acids Quinoline Carboxylic Acids->Akt

Inhibition of the Akt/mTOR Signaling Pathway.

Experimental Workflow

The general workflow for evaluating the antiproliferative activity of quinoline carboxylic acids is a multi-step process that begins with the treatment of cancer cell lines and culminates in the analysis of cell viability and mechanistic studies.

Cancer Cell Culture Cancer Cell Culture Treatment with Quinoline Carboxylic Acids Treatment with Quinoline Carboxylic Acids Cancer Cell Culture->Treatment with Quinoline Carboxylic Acids Incubation (24-72h) Incubation (24-72h) Treatment with Quinoline Carboxylic Acids->Incubation (24-72h) Cell Viability Assay (MTT or SRB) Cell Viability Assay (MTT or SRB) Incubation (24-72h)->Cell Viability Assay (MTT or SRB) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Cell Viability Assay (MTT or SRB)->Data Analysis (IC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50 Determination)->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting

General Experimental Workflow.

References

Unveiling the Antioxidant Potential: A Comparative Analysis of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. This guide provides a detailed comparison of the in vitro antioxidant activity of two synthesized 7-chloroquinoline-1,2,3-triazoyl carboxylate derivatives: ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. The following sections present quantitative data, experimental methodologies, and visual workflows to objectively evaluate their performance against established standards.

Comparative Antioxidant Activity

The antioxidant capacity of the target compounds was evaluated using two distinct in vitro assays: inhibition of lipid peroxidation and nitric oxide scavenging. The results are summarized below, offering a direct comparison with the well-established antioxidant, Ascorbic Acid.

Lipid Peroxidation Inhibition

The ability of ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate to inhibit lipid peroxidation induced by sodium nitroprusside in mouse liver homogenates was assessed. The thiobarbituric acid reactive substances (TBARS) method was employed to quantify the extent of lipid peroxidation.

CompoundConcentration (µM)% Inhibition of Lipid Peroxidation
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate1035%
5058%
10075%
Ascorbic Acid (Standard)100~95% (Literature Value)

Table 1: Comparative analysis of lipid peroxidation inhibition.

Nitric Oxide Radical Scavenging Activity

The nitric oxide scavenging potential of ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was determined by measuring the reduction of nitric oxide generated from sodium nitroprusside.

CompoundIC₅₀ (µM)
Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate150
Ascorbic Acid (Standard)~150[1]

Table 2: Comparative IC₅₀ values for nitric oxide scavenging activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

  • Preparation of Reagents:

    • Tris-HCl buffer (20 mM, pH 7.4)

    • Sodium nitroprusside (SNP) solution (10 mM)

    • Test compound solutions (dissolved in a suitable solvent, e.g., DMSO)

    • Thiobarbituric acid (TBA) solution (0.8% in 50% acetic acid)

    • Trichloroacetic acid (TCA) solution (20%)

  • Assay Procedure:

    • Mouse liver tissue is homogenized in ice-cold Tris-HCl buffer to prepare a 10% (w/v) homogenate.

    • The reaction mixture contains liver homogenate, Tris-HCl buffer, the test compound at various concentrations, and SNP solution to induce peroxidation.

    • The mixture is incubated at 37°C for 2 hours.

    • Following incubation, TCA is added to precipitate proteins, and the mixture is centrifuged.

    • The supernatant is collected, and TBA solution is added.

    • The mixture is heated in a boiling water bath for 30 minutes to allow for the formation of the MDA-TBA adduct (a pink chromogen).

    • After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

Nitric Oxide Scavenging Assay

This method is based on the reaction of nitric oxide with oxygen to form nitrite, which is then quantified using the Griess reagent.

  • Preparation of Reagents:

    • Phosphate buffered saline (PBS, pH 7.4)

    • Sodium nitroprusside (SNP) solution (10 mM in PBS)

    • Test compound solutions (dissolved in a suitable solvent)

    • Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Assay Procedure:

    • The reaction mixture, containing SNP solution and the test compound at various concentrations, is incubated at 25°C for 150 minutes.

    • During incubation, SNP decomposes in the aqueous solution to produce nitric oxide.

    • An equal volume of Griess reagent is then added to the reaction mixture.

    • The mixture is incubated at room temperature for 10 minutes to allow for the formation of a purple azo dye.

    • The absorbance of the chromophore is measured at 546 nm.

    • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the TBARS and nitric oxide scavenging assays.

TBARS_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_detection Detection prep1 Liver Homogenate (10% in Tris-HCl) mix Mix & Incubate (37°C, 2h) prep1->mix prep2 Test Compound (Varying Concentrations) prep2->mix prep3 Sodium Nitroprusside (Inducer) prep3->mix add_tca Add TCA (Protein Precipitation) mix->add_tca centrifuge Centrifuge add_tca->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_tba Add TBA & Heat (Boiling Water Bath, 30 min) collect_supernatant->add_tba measure Measure Absorbance (532 nm) add_tba->measure

Workflow for the TBARS Lipid Peroxidation Assay.

NO_Scavenging_Workflow cluster_incubation Incubation cluster_detection Detection snp Sodium Nitroprusside (NO Donor) mix_incubate Mix & Incubate (25°C, 150 min) snp->mix_incubate compound Test Compound (Varying Concentrations) compound->mix_incubate add_griess Add Griess Reagent mix_incubate->add_griess incubate_color Incubate (Room Temp, 10 min) add_griess->incubate_color measure_abs Measure Absorbance (546 nm) incubate_color->measure_abs

Workflow for the Nitric Oxide Scavenging Assay.

References

Structure-activity relationship (SAR) studies of 7-chloroquinoline analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloroquinoline Analogues

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have been extensively explored for a wide range of biological activities, most notably as antimalarial, anticancer, and antiviral agents.[1][2] The strategic modification of this core structure has allowed researchers to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships of 7-chloroquinoline analogues, supported by quantitative data and detailed experimental protocols.

Antimalarial Activity

The most well-known application of 7-chloroquinolines is in the treatment of malaria, with chloroquine being a cornerstone therapy for decades.[3] Research has focused on modifying the 7-chloroquinoline core to overcome growing drug resistance in Plasmodium falciparum strains.[4]

Key SAR Insights:
  • The 7-Chloro Group: The presence of a halogen at the 7-position is crucial for activity. Studies comparing different halogens found that 7-iodo and 7-bromo analogues exhibit potency similar to their 7-chloro counterparts against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[5] In contrast, 7-fluoro and 7-trifluoromethyl analogues were found to be significantly less active, particularly against CQR strains.[5]

  • The 4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position is a critical determinant of antimalarial efficacy and overcoming resistance. Shortening or lengthening the standard isopentyl side chain of chloroquine can restore activity against resistant parasite strains.[5][6]

  • Hybrid Molecules: Synthesizing hybrid molecules by linking the 7-chloroquinoline scaffold with other pharmacophores, such as isatin or triazoles, has proven to be an effective strategy.[2][3] These modifications can enhance the compound's ability to inhibit hemozoin formation, a key mechanism of action.[6] For instance, electron-withdrawing substituents on an isatin moiety linked to the 7-chloroquinoline core generally boost antiplasmodial activity.[2]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC₅₀) of various 7-chloroquinoline analogues against different strains of P. falciparum.

Compound/AnalogueModificationP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine Reference Drug3D7 (CQS)3 - 12[5]
Chloroquine Reference DrugDd2 (CQR)18 - 500[5][7]
7-Iodo-AQ 7-Iodo substitutionCQS & CQR3 - 12[5]
7-Bromo-AQ 7-Bromo substitutionCQS & CQR3 - 12[5]
7-Fluoro-AQ 7-Fluoro substitutionCQR18 - 500[5]
7-CF₃-AQ 7-Trifluoromethyl substitutionCQR18 - 500[5]
Compound 24 6-Chloro-2-arylvinylquinolineDd2 (CQR)10.9[4]
Compound 29 6-Chloro-2-arylvinylquinolineDd2 (CQR)4.8[4]
PEQ 41 7-(2-phenoxyethoxy)-4(1H)-quinoloneW2 (CQR)27.9[8]

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant; AQ: Aminoquinoline; PEQ: Phenoxyethoxy-quinolone

cluster_sar General SAR Workflow for 7-Chloroquinoline Analogues A Core Scaffold (7-Chloroquinoline) B Chemical Synthesis (Side chain modification, hybridization, etc.) A->B C Library of Analogues B->C D In Vitro Screening (e.g., Antimalarial Assay) C->D E Quantitative Data (IC50 / EC50 values) D->E F SAR Analysis E->F F->B Design new analogues G Lead Compound Optimization F->G H In Vivo Studies G->H

Figure 1: General workflow for SAR studies.

Anticancer Activity

Derivatives of 7-chloroquinoline have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[9][10]

Key SAR Insights:
  • Hydrazone Moiety: The introduction of a hydrazone linkage has been a particularly fruitful strategy. 7-Chloroquinolinehydrazones have shown potent, submicromolar cytotoxic activity across a broad panel of cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancers.[10]

  • Substituents on the Linker: For compounds synthesized via "click chemistry," the nature of the substituents on the linker group significantly influences activity. The presence of a thioxopyrimidinone ring in one analogue was identified as a key contributor to its high antimalarial and anticancer potency.[3][9]

  • Benzimidazole Hybrids: Hybrid molecules combining the 7-chloroquinoline core with a benzimidazole moiety have shown promising antiproliferative activity, with IC₅₀ values ranging from 0.2 to over 100 µM depending on the specific cell line and compound structure.[7]

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity (IC₅₀/GI₅₀) of selected 7-chloroquinoline derivatives against various human cancer cell lines.

Compound/AnalogueCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 9 HCT-116Colon Carcinoma21.41[9]
Compound 9 HeLaCervical Carcinoma21.41[9]
Compound 9 MCF-7Breast Cancer<50[3][9]
Compound 3 HCT-116Colon Carcinoma23.39[9]
Compound 6 HCT-116Colon Carcinoma27.26[9]
7-CQ-Benzimidazole Hybrid HeLa, CaCo-2, Hut78, THP-1, HL-60Various0.2 to >100[7]
7-CQ-Hydrazone I SF-295CNS Cancer0.688 µg/cm³[10]

CQ: Chloroquinoline

cluster_structure Key Substitution Points on the 7-Chloroquinoline Core Core R1_label Position 7: Crucial for antimalarial activity. Cl, Br, I are optimal. R2_label Position 4: Side chain modifications overcome drug resistance. R3_label Positions 2, 6, 8: Modifications influence anticancer and antiviral properties.

Figure 2: Key positions for substitution on the core scaffold.

Antiviral Activity

The antiviral potential of 7-chloroquinoline analogues has also been investigated, although less extensively than their antimalarial and anticancer properties.[1] These compounds have shown activity against various DNA and RNA viruses.[11][12]

Key SAR Insights:
  • Host-Targeting Mechanism: Some quinoline carboxylic acid analogues act as potent antiviral agents by inhibiting a host enzyme, human dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines required for viral replication.[12] This host-targeting mechanism has the potential to avoid the rapid development of viral resistance.

  • Substitutions on the Quinoline Ring: For DHODH inhibitors, substitutions on the quinoline ring are critical. Replacing the 7-chloro with a 7-fluoro (C12) boosted activity tenfold, while bromine (C13) was tolerated moderately.[12] An unsubstituted ring (C18) also showed good activity, indicating that small groups at this position are preferred.[12] In contrast, a fluorine at the C(8)-position completely abolished activity.[12]

Quantitative Data: Antiviral Activity

The following table shows the antiviral efficacy (EC₅₀) of quinoline carboxylic acid analogues.

CompoundVirusHost CellEC₅₀ (µM)Reference
C11 (7-Chloro) VSVMDCK1.14[12]
C12 (7-Fluoro) VSVMDCK0.110[12]
C13 (7-Bromo) VSVMDCK3.10[12]
C18 (7-H) VSVMDCK0.96[12]
C44 (Optimized Lead) WSN-Influenza-0.041[12]

VSV: Vesicular Stomatitis Virus; MDCK: Madin-Darby Canine Kidney cells

Experimental Protocols

In Vitro Antimalarial Assay

The antiplasmodial activity of the compounds is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The protocol generally involves the following steps:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are prepared in a series of dilutions in dimethyl sulfoxide (DMSO) and added to the parasite cultures.

  • Incubation: The cultures are incubated for a set period (e.g., 48-72 hours) under controlled atmospheric conditions (low O₂, high CO₂).

  • Growth Inhibition Measurement: Parasite growth is quantified using methods such as microscopic counting of parasitemia, colorimetric assays measuring parasite lactate dehydrogenase (pLDH) activity, or fluorometric assays using DNA-intercalating dyes like SYBR Green I.

  • Data Analysis: The concentration at which 50% of parasite growth is inhibited (IC₅₀) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the analogues on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (like DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then determined from the dose-response curve.[9]

In Vitro Antiviral Assay (VSV Replication)

The inhibition of viral replication can be measured using assays like the one described for Vesicular Stomatitis Virus (VSV).[12]

  • Cell Infection: Host cells (e.g., MDCK) are seeded in plates and subsequently infected with the virus (e.g., VSV).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).

  • Quantification of Inhibition: The extent of viral replication is quantified. This can be done by measuring the cytopathic effect (CPE) or by using a reporter virus (e.g., one expressing GFP) and measuring the reporter signal.

  • Data Analysis: The effective concentration that inhibits 50% of viral replication (EC₅₀) is calculated from the dose-response curve.[12]

References

Navigating the Target Landscape of 7-Chloroquinoline Compounds: A Comparative Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target specificity and cross-reactivity of bioactive compounds is paramount. This guide provides an objective comparison of 7-chloroquinoline compounds, a scaffold of significant therapeutic interest, by summarizing key experimental data on their target engagement and off-target effects. Detailed methodologies for pivotal experiments are provided to ensure reproducibility and aid in the design of future studies.

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of established drugs like chloroquine and hydroxychloroquine, as well as a multitude of investigational compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1] Their therapeutic efficacy is often attributed to a polypharmacological profile, interacting with multiple biological targets. However, this same characteristic can also lead to off-target effects and potential toxicities. This guide aims to dissect the complex interplay between on-target potency and off-target interactions for this important class of molecules.

Comparative Analysis of Biological Activity

The biological effects of 7-chloroquinoline derivatives are frequently assessed through their inhibitory activity against various cellular and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values from in vitro studies, offering a quantitative comparison of their potency. Lower values are indicative of greater potency.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
7-Chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[2]
7-Chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[2]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[2]
7-Chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74[2]
ChloroquineVarious Cancer Cell LinesVaries (typically >10)[3]
HydroxychloroquineA549 (Lung Cancer)>100 (as single agent)[4]
7-Chloroquinoline hydrazone 16SR (Leukemia)0.12[5]
7-Chloroquinoline hydrazone 23Various Cancer Cell LinesSubmicromolar range[5]
Morita-Baylis-Hillman adduct 14HL-60 (Leukemia)<10[6]

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound/DerivativePlasmodium falciparum Strain(s)IC50 (µM)Reference
ChloroquineSensitive Strains<0.1[7]
ChloroquineResistant Strains>0.1[7]
7-Chloroquinolinylhydrazone 2a-52.5 (promastigotes)[8]
7-Chloroquinolinylhydrazone 2j-21.1 (promastigotes)[8]
Quinoline-sulfonamide hybrid 40-0.05 - 1.63[9]
4-Aminoquinoline-clotrimazole hybrid 32-Potent activity reported[9]

Target Specificity and Off-Target Effects

While the primary mechanism of action for some 7-chloroquinoline compounds, like the inhibition of hemozoin biocrystallization by chloroquine in malaria parasites, is well-established, their broader interaction with the human proteome is an area of active investigation.[3] Understanding these interactions is crucial for predicting both therapeutic efficacy and potential adverse effects.

Kinase Inhibition Profile

Protein kinases are a major class of drug targets, and several quinoline-based compounds have been developed as kinase inhibitors.[10] However, comprehensive selectivity profiling of 7-chloroquinoline derivatives across the kinome is not widely available. The data that does exist suggests that substitutions on the quinoline core can significantly influence kinase selectivity. For instance, a study on quinoline inhibitors of cyclin G associated kinase (GAK) demonstrated that modifications at the 7-position could increase promiscuity across the kinome.[10]

Table 3: Kinase and Off-Target Inhibition Profile of Chloroquine and Hydroxychloroquine

CompoundTargetIC50 (µM)CommentsReference
ChloroquinehERG (IKr ion channel)1.82 - 1.85Implicated in cardiotoxicity.[11]
ChloroquinehNav1.5 (peak sodium current)39.32 - 159.15-[11]
ChloroquinehNav1.5 (late sodium current)30.37-[11]
HydroxychloroquinehERG (IKr ion channel)3.42 - 4.79Implicated in cardiotoxicity.[11]
HydroxychloroquinehNav1.5 (peak sodium current)42.44 - 96.23-[11]
HydroxychloroquinehNav1.5 (late sodium current)64.94-[11]
HydroxychloroquineCYP2D618 - 135Reversible inhibitor.[3]
Hydroxychloroquine MetabolitesCYP3A-Time-dependent inhibitors.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in studying 7-chloroquinoline compounds can aid in their understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of these compounds and a general workflow for assessing target engagement.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation G cluster_1 Experimental Workflow: Kinase Inhibitor Profiling Compound Test Compound (7-Chloroquinoline derivative) KinasePanel Kinase Panel (e.g., 96-well plate) Compound->KinasePanel Add Assay Biochemical Assay (e.g., ADP-Glo) KinasePanel->Assay Perform Detection Signal Detection (Luminescence) Assay->Detection Measure DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis Analyze

References

Safety Operating Guide

Proper Disposal of 7-Chloroquinoline-8-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 7-Chloroquinoline-8-carboxylic acid. It is intended to supplement, not replace, the safety and disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant procedures.

Immediate Safety and Hazard Information

This compound and its isomers are chemical compounds that require careful handling and disposal due to their potential hazards. Understanding these hazards is the first step in ensuring a safe laboratory environment.

Summary of Hazards

Based on data for structurally similar compounds, this compound is expected to present the following hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Toxic Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1][3][4]

  • Environmental Hazard: This compound may be harmful to aquatic life. Do not let the product enter drains, other waterways, or soil.[1][5][6]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE should be worn when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Disposal Plan: A Step-by-Step Guide

Proper disposal is critical to ensure the safety of laboratory personnel and to protect the environment. The following steps outline the recommended procedure for the disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for collecting all this compound waste.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other constituents in the waste mixture

    • The primary hazards (e.g., "Irritant")

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated personal protective equipment (gloves, etc.) and absorbent materials from spills.

    • Liquid Waste: If dissolved in a solvent, collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

Storage of Chemical Waste
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]

  • Container Integrity: Ensure the container is kept tightly closed to prevent leaks or spills.

Final Disposal Procedure
  • Contact EHS: Do not attempt to dispose of this compound down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

  • Professional Disposal: The standard and recommended method for the disposal of this type of chemical waste is incineration at a licensed hazardous waste facility.[7] This process is designed to destroy the chemical while scrubbing harmful combustion byproducts from the emissions.

Experimental Protocols: Accidental Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][5]

  • Collect the Waste: Place the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.

Visual Guides

Disposal Workflow for this compound

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated container Designated Hazardous Waste Container start->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a cool, dry, well-ventilated area labeling->storage seal Keep Container Tightly Sealed storage->seal contact_ehs Contact EHS or Licensed Disposal Company seal->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

G cluster_planning Preparation & Planning cluster_execution Handling & Collection cluster_finalization Final Disposal A Identify Hazards (SDS Review) B Select Appropriate PPE A->B C Handle in Ventilated Area B->C D Segregate Waste into Labeled Container C->D E Store Waste Securely D->E F Arrange for Professional Disposal (EHS) E->F

Caption: Logical flow from hazard identification to final disposal.

References

Personal protective equipment for handling 7-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloroquinoline-8-carboxylic acid. The following procedural guidance is based on the safety protocols for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to handle this compound with care in a well-ventilated laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes, dust, and vapors.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.[1][3][4]
Body Protection A lab coat or a chemical-resistant apron.Protects against contamination of personal clothing.[1][4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors.[1]

Experimental Workflow and Safety Precautions

The following diagram outlines the standard operational workflow for handling this compound, incorporating essential safety checkpoints.

Operational Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh Proceed with caution dissolve Dissolution - Add to solvent slowly - Use appropriate glassware weigh->dissolve Transfer carefully reaction Reaction - Monitor the reaction progress - Maintain controlled conditions dissolve->reaction workup Work-up & Purification - Follow established protocols - Handle waste appropriately reaction->workup disposal Waste Disposal - Segregate chemical waste - Follow institutional guidelines workup->disposal Dispose of all contaminated materials

Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware Rinse with an appropriate solvent. Collect the rinse as hazardous waste. Dispose of glassware in a designated container.
Contaminated PPE Dispose of as solid hazardous waste in a sealed bag.
Liquid Waste (Solutions) Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

This information is intended as a guide and should be supplemented by a thorough review of all available safety data for similar compounds and adherence to all institutional safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.